Clofibric-d4 Acid
Description
Properties
IUPAC Name |
2-(4-chloro-2,3,5,6-tetradeuteriophenoxy)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H,12,13)/i3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCGAZHTZHNUAI-LNFUJOGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1OC(C)(C)C(=O)O)[2H])[2H])Cl)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80724530 | |
| Record name | 2-{[4-Chloro(~2~H_4_)phenyl]oxy}-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80724530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184991-14-7 | |
| Record name | 2-{[4-Chloro(~2~H_4_)phenyl]oxy}-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80724530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Clofibric-d4 Acid: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clofibric-d4 acid is the deuterated form of clofibric acid, the biologically active metabolite of the lipid-lowering drugs clofibrate, etofibrate, and theofibrate.[1] In the realm of scientific research, this compound serves as a critical tool, primarily utilized as an internal standard for quantitative bioanalysis. Its structural and chemical similarity to the endogenous analyte, clofibric acid, makes it an ideal reference compound for mass spectrometry-based assays, ensuring accuracy and precision in experimental results. This guide provides an in-depth overview of the research applications of this compound, with a focus on its role in analytical methodologies, its utility in metabolic studies, and its application in elucidating the mechanism of action of fibrate drugs.
Core Research Applications
The primary applications of this compound in a research setting are:
-
Internal Standard for Quantitative Analysis: Due to its isotopic labeling, this compound is the gold standard for use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. It co-elutes with the unlabeled clofibric acid, experiencing similar ionization suppression or enhancement effects in the mass spectrometer, thereby allowing for accurate correction of the analyte signal. This is crucial for precise quantification in complex biological matrices such as plasma, urine, and tissue homogenates.
-
Metabolic and Pharmacokinetic Studies: this compound is instrumental in studies investigating the absorption, distribution, metabolism, and excretion (ADME) of clofibric acid. By administering the labeled compound, researchers can trace its metabolic fate and differentiate it from the endogenous pool of the drug, providing a clearer understanding of its pharmacokinetic profile.
-
Mechanism of Action Studies: Research into the therapeutic effects of fibrates often involves quantifying changes in endogenous levels of clofibric acid. This compound enables the accurate measurement of these changes, which is essential for understanding the drug's mechanism of action, primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα).
Mechanism of Action: The PPARα Signaling Pathway
Clofibric acid, and by extension its deuterated form used in its study, exerts its therapeutic effects by acting as an agonist for PPARα, a ligand-activated transcription factor. The activation of PPARα leads to a cascade of downstream events that ultimately regulate lipid metabolism.
Upon entering the cell, clofibric acid binds to and activates PPARα. This complex then heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes.[2][3] This binding initiates the transcription of genes involved in fatty acid transport and oxidation, leading to a reduction in plasma triglycerides.[4]
Experimental Protocols
Representative Protocol for the Quantification of Clofibric Acid in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol is a representative example based on established methods for similar fibrate drugs and general principles of bioanalytical method validation.
1. Materials and Reagents
-
Clofibric Acid analytical standard
-
This compound (Internal Standard, IS)
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Stock and Working Solutions
-
Clofibric Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of clofibric acid in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Clofibric Acid Working Solutions: Prepare serial dilutions of the stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution in methanol.
3. Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for blanks, calibration standards, quality control (QC) samples, and unknown samples.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
For calibration standards and QC samples, spike with the corresponding clofibric acid working solutions.
-
Add 10 µL of the internal standard working solution (1 µg/mL) to all tubes except the blank.
-
Add 300 µL of acetonitrile to all tubes.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot into the LC-MS/MS system.
4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 30% B, increase to 95% B over 3 minutes, hold for 1 minute, return to 30% B and re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | Clofibric Acid: m/z 213 -> 127this compound: m/z 217 -> 131 |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
5. Data Analysis
-
Quantification is based on the ratio of the peak area of clofibric acid to the peak area of the internal standard (this compound).
-
A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
The concentration of clofibric acid in unknown samples is determined by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following table presents representative validation parameters for an LC-MS/MS method for the quantification of clofibric acid using this compound as an internal standard. These values are based on typical performance characteristics of similar published bioanalytical methods.[5][6][7]
| Validation Parameter | Representative Value |
| Linearity | |
| Calibration Range | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Sensitivity | |
| Lower Limit of Quantitation (LLOQ) | 0.1 µg/mL |
| Precision (%CV) | |
| Intra-day | < 10% |
| Inter-day | < 15% |
| Accuracy (% Bias) | |
| Intra-day | ± 15% |
| Inter-day | ± 15% |
| Recovery (%) | |
| Clofibric Acid | 85 - 95% |
| This compound | 80 - 90% |
| Matrix Effect (%) | |
| Clofibric Acid | 90 - 110% |
| This compound | 90 - 110% |
Metabolic Pathways of Clofibric Acid
Clofibric acid undergoes biotransformation in the body, primarily through conjugation reactions. The major metabolic pathway involves glucuronidation. However, other metabolites have also been identified.[8]
Conclusion
This compound is an indispensable tool for researchers in the fields of pharmacology, toxicology, and drug metabolism. Its primary role as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable quantitative data. This, in turn, facilitates a deeper understanding of the pharmacokinetics, pharmacodynamics, and metabolic fate of clofibric acid and related fibrate drugs. The detailed methodologies and pathways described in this guide provide a framework for the effective utilization of this compound in a research setting.
References
- 1. Clofibric acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Validation of a LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biodegradation of clofibric acid and identification of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Clofibric-d4 Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological activities of Clofibric-d4 acid. The information is curated for researchers, scientists, and professionals involved in drug development and related fields.
Core Chemical Properties and Structure
This compound, a deuterated analog of clofibric acid, serves as a valuable internal standard for the quantification of its non-deuterated counterpart in various analytical methodologies, particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] Its formal chemical name is 2-(4-chlorophenoxy-d4)-2-methyl-propanoic acid.[1]
The structural integrity and key physicochemical properties of this compound are summarized in the tables below.
Structural and Identification Data
| Parameter | Value | Source |
| IUPAC Name | 2-(4-chloro-2,3,5,6-tetradeuteriophenoxy)-2-methylpropanoic acid | --INVALID-LINK--[2] |
| CAS Number | 1184991-14-7 | --INVALID-LINK--[1] |
| Molecular Formula | C₁₀H₇D₄ClO₃ | --INVALID-LINK--[1] |
| SMILES | CC(C)(C(=O)O)OC1=C([2H])C([2H])=C(Cl)C([2H])=C1[2H] | --INVALID-LINK--[2] |
| InChI | InChI=1S/C10H11ClO3/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H,12,13)/i3D,4D,5D,6D | --INVALID-LINK--[1] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 218.67 g/mol | --INVALID-LINK--[2] |
| Exact Mass | 218.0647789 Da | --INVALID-LINK--[2] |
| Physical State | Solid | --INVALID-LINK--[1] |
| Purity | ≥99% deuterated forms (d₁-d₄) | --INVALID-LINK--[1] |
| Solubility | Soluble in Acetonitrile, DMSO, Methanol | --INVALID-LINK--[1] |
Biological Activity and Mechanism of Action
Clofibric acid, the active metabolite of the lipid-lowering drug clofibrate, is a well-characterized agonist of the peroxisome proliferator-activated receptor alpha (PPARα).[1] As a deuterated analog, this compound is expected to exhibit a similar pharmacological profile. Activation of PPARα leads to the regulation of gene expression involved in lipid metabolism and inflammation.
PPARα Signaling Pathway
The activation of PPARα by ligands such as clofibric acid initiates a cascade of molecular events that ultimately modulate gene transcription. The simplified signaling pathway is depicted below.
Modulation of Branched-Chain Amino Acid Catabolism
Clofibric acid has been shown to stimulate the catabolism of branched-chain amino acids (BCAAs) through its interaction with the branched-chain α-keto acid dehydrogenase (BCKDH) complex. The logical flow of this process is outlined below.
References
Clofibric-d4 Acid: A Technical Guide for Researchers
An in-depth technical guide on the properties, analysis, and biological role of Clofibric-d4 Acid, intended for researchers, scientists, and drug development professionals.
This technical guide provides comprehensive information on this compound, a deuterated analog of clofibric acid. It serves as a crucial internal standard for the accurate quantification of clofibric acid in various biological and environmental matrices. This document outlines its chemical properties, provides detailed experimental protocols for its use, and explores the signaling pathways associated with its non-deuterated counterpart, clofibric acid.
Core Properties of this compound
This compound is a stable, isotopically labeled form of clofibric acid, the active metabolite of the lipid-lowering drug clofibrate.[1][2] Its physical and chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 1184991-14-7 |
| Molecular Formula | C₁₀H₇D₄ClO₃ |
| Molecular Weight | 218.7 g/mol [1] |
| Formal Name | 2-(4-chlorophenoxy-d₄)-2-methyl-propanoic acid[1] |
| Appearance | Solid[1] |
| Solubility | Soluble in Acetonitrile, DMSO, and Methanol[1] |
| Purity | ≥99% deuterated forms (d₁-d₄)[1] |
| Storage Temperature | -20°C[3] |
Experimental Protocols: Quantification of Clofibric Acid
This compound is primarily utilized as an internal standard in mass spectrometry-based analytical methods to ensure the accuracy and precision of clofibric acid quantification.[1][3] Below are detailed methodologies for sample preparation and analysis.
Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples
This protocol is adapted for the extraction of clofibric acid from water samples prior to LC-MS/MS analysis.[4][5]
-
Sample Filtration : Filter water samples through a 0.7-µm glass fiber filter to remove particulate matter.[4]
-
Cartridge Conditioning : Condition a polymeric solid-phase extraction cartridge (e.g., Oasis HLB) by passing 5 mL of methanol followed by 5 mL of deionized water.[5]
-
Sample Loading : Load the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.[4][5]
-
Internal Standard Spiking : Prior to extraction, spike the water sample with a known concentration of this compound.
-
Cartridge Washing : Wash the cartridge with 5 mL of HPLC-grade water to remove interfering substances.
-
Analyte Elution : Elute the retained clofibric acid and this compound from the cartridge using an appropriate organic solvent, such as methanol or a mixture of methanol and acetone.[4][5]
-
Solvent Evaporation and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following table outlines typical parameters for the analysis of clofibric acid using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.[4][6]
| Parameter | Typical Conditions |
| LC Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)[4] |
| Mobile Phase A | 0.1% Formic Acid in Water[4] |
| Mobile Phase B | Acetonitrile[4] |
| Flow Rate | 0.3 mL/min[4] |
| Injection Volume | 1-20 µL[4][6] |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[4][6] |
| MS/MS Transition (Clofibric Acid) | Precursor Ion (m/z) -> Product Ion (m/z) |
| MS/MS Transition (this compound) | Precursor Ion (m/z) -> Product Ion (m/z) |
Biological Activity and Signaling Pathway
Clofibric acid, the non-deuterated form of this compound, is the biologically active metabolite of several fibrate drugs.[2] Its primary mechanism of action involves the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a critical role in lipid metabolism.[1][7]
Activation of PPARα by clofibric acid leads to a cascade of downstream effects:
-
Increased Fatty Acid Catabolism : PPARα activation upregulates the expression of genes involved in fatty acid uptake and β-oxidation in the liver, leading to a reduction in circulating triglyceride levels.[8]
-
Stimulation of Branched-Chain Amino Acid Catabolism : Clofibric acid can increase the activity of the branched-chain α-keto acid dehydrogenase (BCKDH) complex, promoting the breakdown of branched-chain amino acids.[9]
-
Anti-inflammatory Effects : PPARα activation can exert anti-inflammatory effects, which contributes to its therapeutic benefits.
-
Antitumor Properties : Studies have shown that clofibric acid can inhibit the growth of certain cancer cells, such as ovarian cancer, through mechanisms involving the reduction of angiogenesis and induction of apoptosis.[10]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Clofibric acid - Wikipedia [en.wikipedia.org]
- 3. Clofibric Acid-d4 - Labchem Catalog [catalog.labchem.com.my]
- 4. agilent.com [agilent.com]
- 5. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. Peroxisome Proliferator Activator α Agonist Clofibrate Induces Pexophagy in Coconut Oil-Based High-Fat Diet-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clofibric acid stimulates branched-chain amino acid catabolism by three mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clofibric acid, a peroxisome proliferator-activated receptor alpha ligand, inhibits growth of human ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Isotopic Purity of Clofibric-d4 Acid
This compound (2-(4-chlorophenoxy-d4)-2-methylpropanoic acid) is the deuterated analog of clofibric acid, the active metabolite of the lipid-lowering drug clofibrate.[1][2] Its primary application is as an internal standard for the quantification of clofibric acid in biological matrices using mass spectrometry-based techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][3] The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample processing, thereby enhancing the accuracy and precision of analytical methods.
This technical guide provides a comprehensive overview of a plausible synthetic route for this compound and detailed methodologies for assessing its isotopic purity.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | 2-(4-chloro-2,3,5,6-tetradeuteriophenoxy)-2-methylpropanoic acid | [4] |
| CAS Number | 1184991-14-7 | [1][4][5] |
| Molecular Formula | C₁₀H₇D₄ClO₃ | [1][5] |
| Molecular Weight | 218.67 g/mol | [1][4][5] |
| Formal Name | 2-(4-chlorophenoxy-d₄)-2-methyl-propanoic acid | [1] |
| Synonyms | Clofibric acid-d4, 2-(4-Chloro-2,3,5,6-tetradeuteriophenoxy)-2-methylpropanoic acid | [4] |
Synthesis of this compound
The synthesis of this compound can be achieved through a Williamson ether synthesis, a common and reliable method for forming ethers. This approach involves the reaction of a deuterated phenoxide with an α-halo ester, followed by hydrolysis of the ester to yield the final carboxylic acid.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis
Materials:
-
4-Chlorophenol-d5 (as a starting material for 4-Chlorophenol-d4 after exchange of the hydroxyl proton)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Ethyl 2-bromo-2-methylpropanoate
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Ethanol
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Preparation of Sodium 4-chlorophenoxide-d4: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon), 4-chlorophenol-d4 (1.0 eq) is dissolved in anhydrous THF. The solution is cooled to 0°C in an ice bath. Sodium hydride (1.1 eq) is added portion-wise. The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour until hydrogen gas evolution ceases.
-
Williamson Ether Synthesis: To the freshly prepared solution of sodium 4-chlorophenoxide-d4, ethyl 2-bromo-2-methylpropanoate (1.2 eq) is added dropwise. The reaction mixture is heated to reflux and maintained for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis (Saponification): After the reaction is complete, the mixture is cooled to room temperature. A solution of sodium hydroxide (3.0 eq) in a 1:1 mixture of ethanol and water is added. The mixture is heated to reflux for 4-6 hours to hydrolyze the ester.
-
Workup and Purification: The reaction mixture is cooled, and the organic solvents are removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting materials. The aqueous layer is then acidified to a pH of ~2 with concentrated HCl, resulting in the precipitation of this compound. The precipitate is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Isotopic Purity Analysis
The isotopic purity of this compound is a critical parameter to ensure its suitability as an internal standard. High-resolution mass spectrometry (HRMS) is the preferred method for determining the isotopic distribution.
Representative Isotopic Distribution Data
The isotopic distribution for a typical batch of this compound is summarized in Table 2. It is essential to refer to the Certificate of Analysis provided by the supplier for lot-specific data.[6]
| Isotopic Species | Abbreviation | Representative Abundance (%) |
| Non-deuterated | d₀ | < 0.5 |
| Mono-deuterated | d₁ | < 1.0 |
| Di-deuterated | d₂ | < 2.0 |
| Tri-deuterated | d₃ | < 5.0 |
| Tetra-deuterated | d₄ | > 90.0 |
Experimental Protocol: Isotopic Purity Determination by LC-HRMS
This protocol outlines a general procedure for determining the isotopic distribution of this compound using liquid chromatography coupled with high-resolution mass spectrometry.[7][8]
Caption: Workflow for isotopic purity determination.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent such as acetonitrile or methanol at a concentration of approximately 1 µg/mL.
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure the elution and separation of the analyte from any impurities (e.g., start at 10% B, ramp to 95% B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Scan Mode: Full scan mode with high resolution (>10,000).
-
Scan Range: m/z 150-250 to encompass the isotopic cluster of the deprotonated molecule [M-H]⁻.
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z values of the different isotopic species (d₀ to d₄).
-
Integrate the peak areas for each isotopic species.
-
Calculate the percentage of each species relative to the total integrated area of all isotopic species to determine the isotopic distribution.
-
Conclusion
The synthesis of this compound can be readily achieved through established chemical methodologies. Rigorous analysis of its isotopic purity, primarily using LC-HRMS, is paramount to validate its use as a reliable internal standard in quantitative bioanalytical assays. The protocols and data presented in this guide offer a framework for the synthesis and quality control of this important analytical tool.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Clofibric acid - Wikipedia [en.wikipedia.org]
- 3. Clofibric-Acid-d-4-, 10MG | Labscoop [labscoop.com]
- 4. This compound | C10H11ClO3 | CID 57369444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. almacgroup.com [almacgroup.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Stability and Storage of Clofibric-d4 Acid
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Clofibric-d4 Acid. It is intended for researchers, scientists, and drug development professionals who utilize this isotopically labeled compound in their studies. This document outlines the known storage recommendations, potential degradation pathways based on its non-deuterated analog, and analytical methodologies for stability assessment.
Introduction
This compound, the deuterated form of the active metabolite of the lipid-lowering drug clofibrate, is a critical analytical standard used in pharmacokinetic and metabolic studies. Understanding its stability is paramount for ensuring the accuracy and reliability of experimental results. This guide summarizes the available data on its stability and provides protocols for its handling and storage.
Recommended Storage Conditions
Based on information from various suppliers, the recommended storage conditions for this compound can vary. To ensure long-term stability, it is advisable to adhere to the most conservative recommendation.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Source(s) |
| Temperature | -20°C in a freezer for long-term storage. | [1] |
| Room temperature for short-term handling. | [2][3][4] | |
| Re-analysis | After three years of storage, re-analysis of chemical purity is recommended. | [2] |
| Container | Store in a well-sealed container to prevent moisture absorption. | [5] |
| Environment | A dry and well-ventilated place. | [5] |
It is crucial to note that while some suppliers suggest room temperature storage, storing at -20°C is the safer option for maintaining long-term integrity, especially once the primary container has been opened.
Chemical Stability and Degradation Pathways
Detailed stability studies specifically on this compound are not extensively published. However, significant research has been conducted on its non-deuterated analog, Clofibric Acid. The degradation pathways are expected to be analogous for the deuterated version, as the deuterium labels on the phenyl ring are not typically involved in the primary degradation reactions.
Clofibric acid is known to be persistent in the environment and relatively stable.[5][6][7] However, it can be degraded under specific conditions, particularly through advanced oxidation processes (AOPs) and biodegradation.
3.1. Degradation under Advanced Oxidation Processes (AOPs)
Studies have shown that Clofibric Acid can be degraded by AOPs, which involve highly reactive species such as hydroxyl (•OH) and sulfate (SO4•−) radicals.[6][8][9] These processes can lead to the formation of several by-products.
Table 2: Degradation of Clofibric Acid under Co2+/PMS Treatment
| Parameter | Result | Experimental Conditions | Source |
| Removal Efficiency | 81.0% within 120 minutes | [CA]₀ = 0.1 mM, [Co²⁺]₀ = 0.01 mM, [PMS]₀ = 0.5 mM, pH 3.0 | [6] |
| Mineralization Rate | 9.15% within 120 minutes | [CA]₀ = 0.1 mM, [Co²⁺]₀ = 0.01 mM, [PMS]₀ = 0.5 mM, pH 3.0 | [6] |
| Dominant Radical Species | SO₄•⁻ at low Cl⁻ concentrations (≤1 mM), Cl₂•⁻ at high Cl⁻ concentrations (>1 mM) | - | [6] |
3.2. Degradation under UV/Chlorine Process
The degradation of Clofibric Acid has also been investigated under UV/chlorine processes. The degradation follows pseudo-first-order kinetics.
Table 3: Degradation Kinetics of Clofibric Acid in UV/Chlorine Process
| Condition | Observed Rate Constant (kobs, min⁻¹) | Experimental Conditions | Source |
| UV Photolysis | 0.0078 | I₀ = 0.16 mW cm⁻², [CA]₀ = 10 µM, pH = 7.0, T = 20°C | [10] |
| UV/Chlorine (0.1 mM) | 0.0107 | I₀ = 0.16 mW cm⁻², [Chlorine]₀ = 0.1 mM, [CA]₀ = 10 µM, pH = 7.0, T = 20°C | [10] |
| UV/Chlorine (1.0 mM) | 0.0447 | I₀ = 0.16 mW cm⁻², [Chlorine]₀ = 1.0 mM, [CA]₀ = 10 µM, pH = 7.0, T = 20°C | [10] |
3.3. Biodegradation
Clofibric acid can be biotransformed by mixed microbial cultures. Studies have identified several metabolites resulting from this process.
Table 4: Biodegradation of Clofibric Acid
| Parameter | Result | Experimental Conditions | Source |
| Maximum Removal | 51% biodegradation | Aerobic sequencing batch reactors, initial [CLF] = 2 mg L⁻¹ | [7] |
| Identified Metabolites | α-hydroxyisobutyric acid, lactic acid, and 4-chlorophenol | - | [7] |
Based on these findings, a potential degradation pathway for Clofibric Acid (and by extension, this compound) involves the cleavage of the ether bond to form 4-chlorophenol, followed by further degradation.
Analytical Methods for Stability Testing
To assess the stability of this compound and identify potential degradants, various analytical techniques can be employed. High-Performance Liquid Chromatography (HPLC) is a primary method for this purpose.[11][12]
4.1. Experimental Protocol: HPLC-UV Stability Assay
This protocol outlines a general method for determining the stability of this compound in a solution.
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation for Stability Study:
-
Prepare solutions of this compound in the desired matrix (e.g., buffer at different pH values, plasma) at a known concentration.
-
Store the samples under various conditions (e.g., different temperatures, light exposure).
-
At specified time points, withdraw an aliquot of the sample.
-
If necessary, perform a sample clean-up step, such as protein precipitation with acetonitrile for plasma samples, followed by centrifugation.[11]
-
Dilute the supernatant with the mobile phase to a concentration within the range of the standard curve.
-
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water with 0.1% formic acid (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV detector at a wavelength of 226 nm.
-
Column Temperature: 30°C.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Determine the concentration of this compound in the stability samples by interpolating their peak areas from the calibration curve.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique due to its ability to provide molecular weight and structural information.[13]
Conclusion
This compound is a stable molecule when stored under appropriate conditions, with long-term storage at -20°C being the most prudent approach. While it is resistant to degradation under normal conditions, it can be transformed through advanced oxidation processes and biodegradation. The stability of this compound in experimental solutions should be verified using appropriate analytical methods, such as HPLC-UV, to ensure the integrity of research findings. For the identification of potential degradants, LC-MS is a powerful tool. The information provided in this guide serves as a valuable resource for researchers working with this important analytical standard.
References
- 1. Clofibric-d4 Acid_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. 上海熹垣生物优势供应1,4-Benzoquinone-d4 CAS Number 2237-14-1 - 企业动态 - 丁香通 [biomart.cn]
- 4. 未知页面 [biomart.cn]
- 5. Page loading... [wap.guidechem.com]
- 6. Kinetic and mechanistic insights into the degradation of clofibric acid in saline wastewater by Co2+/PMS process: a modeling and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biodegradation of clofibric acid and identification of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Predictions of stability in pharmaceutical preparations XIX: Stability evaluation and bioanalysis of clofibric acid esters by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Clofibric Acid as a PPARα Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clofibric acid, the active metabolite of the fibrate drug clofibrate, is a well-characterized agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily, playing a pivotal role in the regulation of lipid metabolism and energy homeostasis.[1] As a key regulator of fatty acid oxidation, particularly in the liver, PPARα is a significant therapeutic target for managing dyslipidemia.[2] Clofibric acid serves as a valuable tool in preclinical research for elucidating the physiological and pathophysiological roles of PPARα activation. This technical guide provides an in-depth overview of clofibric acid's mechanism of action as a PPARα agonist, presents quantitative data on its activity, and details experimental protocols for its study.
Mechanism of Action
Clofibric acid exerts its effects by directly binding to and activating PPARα. Upon ligand binding, PPARα undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators. This activated PPARα then forms a heterodimer with the Retinoid X Receptor (RXR).[1] This PPARα-RXR heterodimer subsequently binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding initiates the transcription of a suite of genes involved in various aspects of lipid metabolism.[1]
Key downstream effects of clofibric acid-mediated PPARα activation include:
-
Increased Fatty Acid Uptake and Transport: Upregulation of genes encoding for fatty acid transport proteins such as CD36.
-
Enhanced Mitochondrial and Peroxisomal β-oxidation: Increased expression of enzymes critical for fatty acid breakdown, including Carnitine Palmitoyltransferase 1A (CPT1A) and Acyl-CoA Oxidase 1 (ACOX1).[3]
-
Regulation of Lipoprotein Metabolism: Clofibric acid can influence the levels of circulating lipids by modulating the expression of genes involved in lipoprotein synthesis and catabolism.[4]
Quantitative Data on Clofibric Acid Activity
The potency and efficacy of clofibric acid as a PPARα agonist have been quantified in various in vitro assays. The following tables summarize key quantitative data from the literature.
Table 1: In Vitro Potency of Clofibric Acid on PPARα
| Species | Assay Type | EC50 (μM) | Reference |
| Human | PPARα Reporter Assay | ~55 | [4] |
| Murine | PPARα Reporter Assay | ~50 | [4] |
| Human | PPARα Reporter Assay | 170 | [5] |
| Human | Coactivator Recruitment Assay | 574 | [6] |
EC50 (Half-maximal effective concentration) values can vary depending on the specific cell line and assay conditions used.
Table 2: Effect of Clofibric Acid on PPARα Target Gene Expression
| Gene | Cell Line/Organism | Treatment Conditions | Fold Change (vs. Vehicle) | Reference |
| CPT1A | HepG2 | User to determine | User to determine | [7] |
| ACOX1 | HepG2 | User to determine | User to determine | [7] |
| CD36 | HepG2 | User to determine | User to determine | [7] |
| Acyl-CoA Oxidase (Acox1) | Common Carp (in vivo) | 20 mg/L Clofibric Acid | Increased activity | [1] |
Fold change values are illustrative and will vary based on experimental conditions such as concentration and duration of treatment.
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the core signaling pathway of PPARα activation by clofibric acid and standard experimental workflows.
Caption: Mechanism of PPARα activation by clofibric acid.
Caption: Experimental workflow for a PPARα reporter gene assay.
Caption: Workflow for qPCR analysis of target gene expression.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections provide detailed protocols for key experiments used to characterize the activity of clofibric acid as a PPARα agonist.
Protocol 1: PPARα Reporter Gene Assay in HepG2 Cells
This assay quantifies the ability of a compound to activate PPARα by measuring the expression of a reporter gene (e.g., luciferase) under the control of a PPRE.
Materials:
-
HepG2 cells
-
Complete growth medium (e.g., MEM with 10% FBS)
-
PPARα expression vector
-
PPRE-luciferase reporter vector
-
Transfection reagent (e.g., Lipofectamine® LTX)[3]
-
96-well cell culture plates
-
Clofibric acid stock solution (in DMSO)
-
Luciferase assay system
-
Luminometer
Methodology:
-
Cell Seeding: The day before transfection, seed HepG2 cells in a 96-well plate at a density of 1.3 x 104 cells/well in complete growth medium.[8] Ensure cells are 50-80% confluent on the day of transfection.[3]
-
Transfection:
-
Prepare transfection complexes by co-transfecting the cells with the PPARα expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.[8]
-
For each well, dilute the DNA and transfection reagent in serum-free medium (e.g., Opti-MEM® I).[3]
-
Incubate the complexes at room temperature for 15-30 minutes before adding them to the cells.[9]
-
Incubate the cells at 37°C in a CO2 incubator for 18-24 hours.[3]
-
-
Compound Treatment:
-
Prepare serial dilutions of clofibric acid in serum-free medium. A typical concentration range might be from 1 µM to 500 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
After the transfection incubation period, carefully remove the medium and replace it with the prepared compound dilutions.
-
Incubate the cells for an additional 24 hours.[8]
-
-
Luciferase Assay:
-
Following treatment, lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Quantify the luminescent signal using a plate-reading luminometer.[8]
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the log of the clofibric acid concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Protocol 2: Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This protocol measures the change in mRNA levels of PPARα target genes in response to clofibric acid treatment.
Materials:
-
HepG2 cells
-
6-well cell culture plates
-
Clofibric acid stock solution (in DMSO)
-
RNA isolation kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green-based qPCR master mix
-
Forward and reverse primers for target genes (e.g., CPT1A, ACOX1) and a housekeeping gene (e.g., GAPDH or ACTB)
-
Real-time PCR instrument
Primer Sequences (Human):
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |
| CPT1A | GATCCTGGACAATACCTCGGAG | CTCCACAGCATCAAGAGACTGC | [10] |
| ACOX1a | TGCTCAGAAAGAGAAATGGC | TGGGTTTCAGGGTCATACG | [11] |
| ACOX1b | CCTCTGGATCTTCACTTGG | TGGGTTTCAGGGTCATACG | [11] |
| β-actin | GGCTGTGCTATCCCTGTACG | TTGATCTTCATTGTGCTGGGTG | [6] |
Methodology:
-
Cell Culture and Treatment:
-
Seed HepG2 cells in 6-well plates and allow them to adhere.
-
Treat the cells with the desired concentrations of clofibric acid or vehicle control for a specified duration (e.g., 24 hours).[7]
-
-
RNA Isolation:
-
Wash the cells with PBS and lyse them directly in the well.
-
Isolate total RNA using a commercial RNA isolation kit, following the manufacturer's protocol.
-
Quantify the RNA concentration and assess its purity.[7]
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.[7]
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for a target gene (or housekeeping gene), and diluted cDNA.[7]
-
Run the qPCR reaction on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[6]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample.
-
Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.
-
Normalize the expression of the target genes to the housekeeping gene.
-
Express the results as fold change relative to the vehicle-treated control group.[7]
-
Protocol 3: Western Blotting for Target Protein Expression
This technique is used to detect and quantify changes in the protein levels of PPARα and its downstream targets following treatment with clofibric acid.
Materials:
-
HepG2 cells
-
6-well cell culture plates
-
Clofibric acid stock solution (in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against PPARα and target proteins (e.g., CPT1A, ACOX1)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system (CCD camera-based imager or X-ray film)
Methodology:
-
Cell Culture and Treatment:
-
Seed and treat HepG2 cells with clofibric acid as described in the qPCR protocol.[1]
-
-
Protein Extraction:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[7]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Perform final washes with TBST.[1]
-
-
Detection and Analysis:
Conclusion
Clofibric acid remains a cornerstone pharmacological tool for investigating the multifaceted roles of PPARα. Its well-defined mechanism of action and the extensive body of research surrounding its effects provide a solid foundation for further studies. The experimental protocols and quantitative data presented in this guide are intended to equip researchers with the necessary information to design and execute robust experiments aimed at exploring the therapeutic potential of PPARα activation in metabolic diseases and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Transfecting Plasmid DNA into Hep G2 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - US [thermofisher.com]
- 4. PPARA antibody (15540-1-AP) | Proteintech [ptglab.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Overexpression CPT1A reduces lipid accumulation via PPARα/CD36 axis to suppress the cell proliferation in ccRCC: CPT1A inhibits ccRCC cell proliferation via PPARα/CD36 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HepG2 Cell Transfection - HepG2 Transfection [hepg2.com]
- 10. origene.com [origene.com]
- 11. Biochemical characterization of two functional human liver acyl-CoA oxidase isoforms 1a and 1b encoded by a single gene - PMC [pmc.ncbi.nlm.nih.gov]
The Ubiquitous Environmental Presence of Clofibric Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clofibric acid, the pharmacologically active metabolite of several lipid-regulating drugs, has emerged as a persistent and widespread environmental contaminant. Its continuous introduction into aquatic ecosystems via treated wastewater effluent raises concerns about its potential long-term ecological effects. This technical guide provides a comprehensive overview of the environmental occurrence of clofibric acid, detailing its concentrations in various environmental compartments. It further outlines the standardized experimental protocols for its detection and quantification and explores the primary signaling pathway through which it exerts its biological effects. This document aims to serve as a critical resource for researchers, scientists, and drug development professionals engaged in environmental science, ecotoxicology, and pharmaceutical development.
Introduction
Clofibric acid is the active form of fibrate drugs, such as clofibrate, etofibrate, and etofyllinclofibrate, which have been extensively used to manage hyperlipidemia.[1] Following human consumption, clofibric acid is excreted and enters the wastewater stream. Due to its chemical stability and resistance to conventional wastewater treatment processes, it is frequently detected in wastewater effluents, surface waters, groundwater, and even drinking water.[2][3] Its persistence in the aquatic environment necessitates a thorough understanding of its distribution, fate, and potential ecological impact.[4] This guide summarizes the current knowledge on the environmental occurrence of clofibric acid, provides detailed analytical methodologies, and elucidates its molecular mechanism of action.
Environmental Occurrence of Clofibric Acid
Quantitative data from numerous studies have documented the presence of clofibric acid in a variety of aqueous matrices across the globe. The following tables summarize the reported concentration ranges.
Table 1: Concentration of Clofibric Acid in Wastewater
| Wastewater Type | Concentration Range | Location | Reference |
| WWTP Influent | Not widely reported | - | - |
| WWTP Effluent | 0.06 µg/L | Switzerland | [5] |
| WWTP Effluent | up to 2 µg/L | N/A | [6] |
| Saline Pharmaceutical Wastewater | High but unspecified | N/A | [7][8] |
Table 2: Concentration of Clofibric Acid in Surface Water
| Surface Water Type | Concentration Range | Location | Reference |
| Rivers | Not exceeding 30 ng/L | Switzerland | [5] |
| Rivers | Positive findings, not quantified | Germany, Italy | [3] |
| Lakes | 1-9 ng/L | Switzerland | [2] |
| North Sea | 1-2 ng/L | Europe | [2] |
| Estuarine Species Environment | Not exceeding 10 µg/L | N/A | [4] |
Table 3: Concentration of Clofibric Acid in Ground and Drinking Water
| Water Type | Concentration Range | Location | Reference |
| Groundwater | up to 4.2 µg/L | Berlin, Germany | [5] |
| Drinking Water | up to 270 ng/L | Berlin, Germany | [3][5] |
Experimental Protocols for the Analysis of Clofibric Acid
The accurate quantification of clofibric acid in environmental samples is crucial for assessing its prevalence and potential risks. The following sections detail the common experimental protocols employed for its analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is the most common technique for the pre-concentration and purification of clofibric acid from aqueous samples prior to instrumental analysis. A generalized protocol is outlined below.
Workflow for Solid-Phase Extraction of Clofibric Acid
Caption: Generalized workflow for the solid-phase extraction of clofibric acid from water samples.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of clofibric acid, typically requiring a derivatization step to increase its volatility.
Table 4: Typical GC-MS Parameters for Clofibric Acid Analysis
| Parameter | Value |
| Gas Chromatograph | |
| Column | PTE-5 (or equivalent), 30 m x 0.25 mm i.d. |
| Oven Temperature Program | 50°C (hold 6 min), then 8°C/min to 210°C (hold 15 min) |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) |
| Detector Temperature | 280°C |
| Derivatization | Required (e.g., methylation with diazomethane or methanol/HCl) |
Note: These are representative parameters and may require optimization based on the specific instrument and sample matrix.[9]
Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the direct analysis of clofibric acid without the need for derivatization.
Table 5: Typical LC-MS/MS Parameters for Clofibric Acid Analysis
| Parameter | Value |
| Liquid Chromatograph | |
| Column | ZORBAX Extend-C18 (or equivalent), 2.1 mm x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Tandem Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Precursor Ion (m/z) | 213.0 |
| Product Ions (m/z) | 127.0, 169.0 |
Note: These are representative parameters and may require optimization based on the specific instrument and sample matrix.[5]
Signaling Pathway: Peroxisome Proliferator-Activated Receptor Alpha (PPARα)
Clofibric acid exerts its pharmacological effects primarily through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a ligand-activated transcription factor.[10] The activation of PPARα leads to the regulation of numerous target genes involved in lipid metabolism and inflammation.
PPARα Signaling Pathway Activated by Clofibric Acid
Caption: Clofibric acid activates PPARα, leading to the regulation of genes involved in lipid metabolism and inflammation.
Activation of PPARα by clofibric acid leads to the upregulation of genes involved in fatty acid uptake and oxidation, and the downregulation of genes involved in triglyceride synthesis.[11] Key target genes include those encoding for apolipoproteins and enzymes involved in lipoprotein metabolism.[1]
Environmental Risk Assessment and Management
The persistent nature of clofibric acid in the environment necessitates a structured approach to risk assessment and management.
Environmental Risk Assessment Workflow for Clofibric Acid
Caption: A generalized workflow for the environmental risk assessment of clofibric acid.
The environmental risk assessment for pharmaceuticals like clofibric acid generally involves a tiered approach that evaluates potential exposure and ecological effects.[12][13] This framework helps in identifying potential risks and guiding management strategies to mitigate the environmental impact of these compounds.
Conclusion
Clofibric acid is a well-documented environmental contaminant due to its widespread use and persistence. This technical guide has provided a consolidated overview of its occurrence in various water bodies, detailed the analytical protocols for its detection, and described its primary mechanism of action through the PPARα signaling pathway. The provided data and workflows offer a valuable resource for the scientific and professional community to better understand and address the challenges posed by the environmental presence of clofibric acid. Continued monitoring, refinement of analytical techniques, and a deeper understanding of its long-term ecological effects are essential for developing effective risk management strategies.
References
- 1. The PPAR Alpha gene is associated with triglyceride, low-density cholesterol, and inflammation marker response to fenofibrate intervention: The GOLDN Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical development for analysis of pharmaceuticals in water samples by SPE and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. crew.ac.uk [crew.ac.uk]
- 4. Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. employees.csbsju.edu [employees.csbsju.edu]
- 7. Kinetic and mechanistic insights into the degradation of clofibric acid in saline wastewater by Co2+/PMS process: a modeling and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. Clofibrate causes an upregulation of PPAR-{alpha} target genes but does not alter expression of SREBP target genes in liver and adipose tissue of pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. labcorp.com [labcorp.com]
Commercial Suppliers and Technical Guide for Clofibric-d4 Acid
For researchers, scientists, and drug development professionals utilizing Clofibric-d4 Acid, this technical guide provides a comprehensive overview of its commercial availability, key technical data, and its application as an internal standard in analytical methodologies. Furthermore, it delves into the primary signaling pathway influenced by its non-deuterated counterpart, Clofibric Acid.
Commercial Availability
This compound is available from several reputable suppliers of research chemicals and analytical standards. The following table summarizes the offerings from prominent vendors.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Isotopic Enrichment |
| Cayman Chemical | 1184991-14-7 | C₁₀H₇D₄ClO₃ | 218.7 | ≥99% deuterated forms (d₁-d₄)[1] |
| Santa Cruz Biotechnology | 1184991-14-7 | C₁₀H₇D₄ClO₃ | 218.67 | Not specified |
| LGC Standards | 1184991-14-7 | Not specified | Not specified | Not specified |
| Pharmaffiliates | Not specified | C₁₆H₁₅D₄ClO₉ (for Acyl-β-D-glucuronide) | 394.79 | Not specified |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below, compiled from various sources.
| Property | Value | Source |
| Formal Name | 2-(4-chlorophenoxy-d₄)-2-methyl-propanoic acid | Cayman Chemical[1] |
| Synonyms | 2-(p-Chlorophenoxy)-2-methyl-propionic acid-d4, α-(p-Chlorophenoxy)isobutyric acid-d4 | PubChem |
| Appearance | Solid | Cayman Chemical[1] |
| Solubility | Soluble in Acetonitrile, DMSO, Methanol | Cayman Chemical[1] |
| Storage | Store at -20°C | Cayman Chemical[1] |
| Stability | ≥ 4 years | Cayman Chemical[1] |
Mechanism of Action: PPARα Signaling Pathway
Clofibric acid, the non-deuterated analog of this compound, is a well-known agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1] PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism. The activation of PPARα by ligands like clofibric acid leads to a cascade of events that ultimately modulate the expression of target genes involved in fatty acid oxidation and transport.
The following diagram illustrates the canonical PPARα signaling pathway.
Caption: The PPARα signaling pathway activated by a ligand such as Clofibric Acid.
Experimental Protocols: Use as an Internal Standard
This compound is primarily intended for use as an internal standard for the quantification of clofibric acid by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, injection volume, and matrix effects.
The following diagram outlines a general experimental workflow for the quantification of clofibric acid in a biological matrix using this compound as an internal standard.
Caption: General workflow for quantitative analysis using an internal standard.
Detailed Methodological Considerations:
1. Sample Preparation:
-
Matrix: The choice of extraction method depends on the biological matrix (e.g., plasma, serum, urine, tissue homogenate).
-
Protein Precipitation: For plasma or serum, a simple protein precipitation with a cold organic solvent like acetonitrile is often sufficient. The sample is vortexed after the addition of the solvent and then centrifuged to pellet the precipitated proteins. The supernatant containing the analyte and internal standard is then transferred for further processing.
-
Solid Phase Extraction (SPE): For more complex matrices or when lower detection limits are required, SPE can be employed. The choice of the SPE sorbent (e.g., C18, mixed-mode) will depend on the physicochemical properties of clofibric acid.
-
Internal Standard Spiking: A known concentration of this compound is added to the sample at the earliest stage of the sample preparation process to ensure it undergoes the same extraction and processing steps as the analyte.
2. Chromatographic Separation (LC-MS/MS):
-
Column: A reverse-phase C18 column is typically used for the separation of clofibric acid.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is commonly employed.
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
-
Injection Volume: Usually 5-10 µL.
3. Mass Spectrometric Detection (LC-MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for the analysis of acidic compounds like clofibric acid.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, MRM is the method of choice due to its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for both clofibric acid and this compound.
-
Clofibric Acid: The precursor ion will be the deprotonated molecule [M-H]⁻. The product ions are generated by collision-induced dissociation (CID) of the precursor ion.
-
This compound: The precursor ion will be [M+4-H]⁻, reflecting the four deuterium atoms. The fragmentation pattern will be similar to the non-deuterated analog, but the product ions will have a corresponding mass shift.
-
4. Derivatization (for GC-MS):
-
For GC-MS analysis, the carboxylic acid group of clofibric acid needs to be derivatized to increase its volatility and thermal stability. Common derivatizing agents include silylating agents (e.g., BSTFA) or alkylating agents (e.g., diazomethane or alkyl chloroformates). The internal standard, this compound, will undergo the same derivatization reaction.
5. Quantification:
-
A calibration curve is constructed by analyzing a series of calibration standards containing known concentrations of clofibric acid and a fixed concentration of this compound.
-
The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.
-
The concentration of clofibric acid in the unknown samples is then determined from this calibration curve by measuring the peak area ratio of the analyte to the internal standard.
This comprehensive guide provides essential information for researchers working with this compound, from sourcing the material to its practical application in quantitative analysis and understanding its biological context.
References
Methodological & Application
Application Note: Quantification of Clofibric Acid in Biological Matrices using Clofibric-d4 Acid as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the accurate quantification of small molecules in complex biological matrices.[1] The reliability of these quantitative methods is often impacted by variations during sample preparation and analysis, including analyte loss during extraction, matrix effects, and fluctuations in instrument response.[2][3] To ensure high accuracy and precision, an internal standard (IS) is incorporated into the analytical workflow.[4]
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, as its chemical and physical properties are nearly identical to the target compound.[5] Clofibric-d4 Acid is the deuterated analog of Clofibric Acid and serves as an excellent internal standard for its quantification. By adding a known quantity of this compound to every sample, calibrator, and quality control sample before processing, the ratio of the analyte's peak area to the IS peak area is used for quantification. This ratiometric approach effectively corrects for variability, leading to robust and reliable results.[4]
Principle of Stable Isotope Dilution LC-MS/MS
This method employs a stable isotope dilution assay. This compound, the internal standard, is spiked into all samples at a constant, known concentration at the beginning of the sample preparation process.[6] Because the deuterated standard has nearly identical physicochemical properties to the endogenous Clofibric Acid, it experiences similar extraction recovery, chromatographic retention, and ionization efficiency.[7] Any loss of analyte during sample preparation or signal fluctuation during MS detection will affect both the analyte and the internal standard proportionally.[2] The mass spectrometer distinguishes between the analyte and the IS based on their mass-to-charge (m/z) difference. Quantification is based on the ratio of the analyte's response to the IS response, which remains stable even if absolute signal intensities vary, thus correcting for potential errors.
Experimental Protocols
This section details the materials, sample preparation, and analytical conditions for the quantification of Clofibric Acid in human plasma.
Materials and Reagents
-
Standards: Clofibric Acid (≥98% purity), this compound (≥98% isotopic purity).
-
Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (HPLC grade), Methyl tert-butyl ether (MTBE, HPLC grade).
-
Reagents: Formic acid (LC-MS grade), Acetic Acid (reagent grade).
-
Consumables: 1.5 mL polypropylene microcentrifuge tubes, HPLC vials with inserts, analytical balance, volumetric flasks, pipettes.
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Clofibric Acid and this compound in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.
-
Working Internal Standard Solution (1 µg/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to create a working IS solution.
-
Calibration Standards: Prepare a series of working solutions of Clofibric Acid by serial dilution of the stock solution. Spike these into the appropriate blank matrix (e.g., drug-free plasma) to create calibration standards ranging from approximately 1 to 2000 ng/mL.
Sample Preparation (Liquid-Liquid Extraction)
-
Sample Aliquot: Pipette 100 µL of the plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the 1 µg/mL this compound working solution to each tube and vortex briefly. This step should be performed before any extraction to account for recovery losses.[2]
-
Protein Precipitation & Acidification: Add 100 µL of 1% acetic acid in acetonitrile to precipitate proteins and acidify the sample. Vortex for 30 seconds.
-
Extraction: Add 800 µL of MTBE, vortex vigorously for 2 minutes, and then centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid). Vortex to ensure the residue is fully dissolved.
-
Analysis: Transfer the reconstituted sample to an HPLC vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Conditions
The following table summarizes the recommended starting conditions for the analysis.
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| LC System | UHPLC/HPLC System |
| Column | Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water[8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[9] |
| Gradient | Start at 20% B, ramp to 95% B over 5 min, hold for 1 min, return to 20% B and re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative[9] |
| Precursor Ion (Q1) - Clofibric Acid | m/z 213.0 |
| Product Ion (Q3) - Clofibric Acid | m/z 127.0 |
| Precursor Ion (Q1) - this compound | m/z 217.0 |
| Product Ion (Q3) - this compound | m/z 131.0 |
| Collision Energy (CE) | Optimized for specific instrument (typically 10-20 eV) |
| Gas Temperatures & Flow | Optimized for specific instrument |
Quantitative Data Summary
The following table presents typical method performance characteristics for a validated LC-MS/MS assay using a deuterated internal standard.
| Parameter | Expected Performance |
| Linearity | |
| Calibration Range | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Precision (%CV) | |
| Intra-day Precision | < 15%[8] |
| Inter-day Precision | < 15%[8] |
| Accuracy (%) | |
| Accuracy | 85 - 115% of nominal value[8] |
| Recovery | |
| Extraction Recovery | > 70% |
| Matrix Effect | |
| Ion Suppression/Enhancement | Minimal and compensated by IS |
Visualizations
References
- 1. LC/MS サンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. m.youtube.com [m.youtube.com]
- 4. nebiolab.com [nebiolab.com]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. research-portal.uu.nl [research-portal.uu.nl]
- 9. vliz.be [vliz.be]
Application Notes and Protocols for Isotope Dilution Mass Spectrometry using Clofibric-d4 Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clofibric acid, the active metabolite of the lipid-lowering drug clofibrate, is a compound of significant interest in pharmaceutical research and environmental monitoring.[1] Accurate and precise quantification of clofibric acid in various biological and environmental matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and environmental risk assessment. Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides the highest level of accuracy and precision for quantitative analysis.[2] This is achieved by using a stable isotope-labeled internal standard, which is chemically identical to the analyte but has a different mass.[2]
This document provides detailed application notes and protocols for the quantification of clofibric acid using Isotope Dilution Mass Spectrometry (IDMS) with Clofibric-d4 Acid as the internal standard. This compound serves as an ideal internal standard as it co-elutes with the unlabeled clofibric acid, experiencing identical ionization and fragmentation behavior, thus compensating for matrix effects and variations during sample preparation and analysis.[3]
Principle of Isotope Dilution Mass Spectrometry (IDMS)
IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the earliest stage of analysis. This "spiked" sample is then subjected to extraction, purification, and analysis by mass spectrometry. The mass spectrometer distinguishes between the native analyte and the labeled internal standard based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, the concentration of the analyte in the original sample can be accurately determined, irrespective of sample losses during processing.
Quantitative Data Summary
The following table summarizes the expected quantitative performance of the described IDMS method for clofibric acid. These values are based on typical performance characteristics of similar LC-MS/MS methods and should be validated in your laboratory.[2][4][5][6]
| Parameter | Expected Value |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
| Matrix Effect | < 15% |
Experimental Protocols
Materials and Reagents
-
Analytes: Clofibric acid (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)
-
Reagents: Ammonium formate (≥99%)
-
Sample Matrices: Human plasma (or other relevant biological/environmental matrix)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of clofibric acid and this compound into separate 10 mL volumetric flasks.
-
Dissolve in methanol and bring to volume. Store at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of clofibric acid by serial dilution of the primary stock solution with methanol:water (1:1, v/v) to create calibration standards ranging from 0.5 ng/mL to 500 ng/mL.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with methanol:water (1:1, v/v).
-
Sample Preparation (Human Plasma)
This protocol utilizes protein precipitation, a common and effective method for plasma sample preparation.[7]
-
Spiking: To 100 µL of plasma sample (calibrator, quality control, or unknown), add 10 µL of the 100 ng/mL this compound internal standard working solution.
-
Vortex: Vortex the sample for 10 seconds.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex: Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Visualizations
Experimental Workflow
References
- 1. agilent.com [agilent.com]
- 2. Validation of a LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard [mdpi.com]
- 7. scienceopen.com [scienceopen.com]
Application Notes and Protocols for the Quantification of Clofibric Acid in Wastewater Samples
Affiliation: Google Research
Introduction
Clofibric acid, the active metabolite of several lipid-regulating drugs, is a frequently detected pharmaceutical compound in municipal wastewater due to its high consumption and persistence during conventional wastewater treatment.[1][2][3] Its presence in the aquatic environment raises ecotoxicological concerns, necessitating sensitive and reliable analytical methods for its quantification. These application notes provide detailed protocols for the determination of clofibric acid in wastewater samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), tailored for researchers, scientists, and professionals in drug development and environmental monitoring.
Overview of Analytical Methodologies
Two primary analytical techniques are presented for the quantification of clofibric acid in wastewater:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is highly sensitive and selective, often considered the gold standard for analyzing polar, non-volatile compounds like clofibric acid in complex matrices. It typically involves solid-phase extraction (SPE) for sample cleanup and pre-concentration, followed by direct analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely available technique, GC-MS requires a derivatization step to convert the polar clofibric acid into a more volatile and thermally stable compound suitable for gas chromatographic separation.
The general workflow for both methodologies is outlined below.
Caption: General experimental workflow for clofibric acid analysis.
Experimental Protocols
Protocol 1: Quantification of Clofibric Acid by LC-MS/MS
This protocol details the analysis of clofibric acid in wastewater using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry.
3.1.1. Sample Collection and Preservation
-
Collect wastewater samples in clean amber glass bottles to prevent photodegradation.
-
Immediately upon collection, filter the samples through a 0.7 µm glass fiber filter to remove suspended solids.[4]
-
To minimize ionization and improve recovery during extraction, acidify the filtered samples to a pH of approximately 2-3 with a suitable acid (e.g., hydrochloric acid or sulfuric acid).[1]
-
If not analyzed immediately, store the samples in the dark at 4°C for up to seven days.[1]
3.1.2. Solid-Phase Extraction (SPE)
The following workflow outlines the solid-phase extraction process for concentrating clofibric acid from wastewater samples.
Caption: Solid-Phase Extraction (SPE) workflow for clofibric acid.
Detailed SPE Protocol:
-
Cartridge Selection: Utilize a hydrophilic-lipophilic balanced (HLB) SPE cartridge (e.g., Waters Oasis HLB).[1][4]
-
Conditioning: Condition the SPE cartridge by passing 6 mL of methanol followed by 6 mL of ultrapure water (acidified to the same pH as the sample).
-
Sample Loading: Load a specific volume (e.g., 500 mL to 1 L) of the acidified and filtered wastewater sample onto the cartridge at a flow rate of approximately 10 mL/min.[4]
-
Washing: Wash the cartridge with a small volume of a water/methanol mixture to remove interferences.
-
Elution: Elute the retained clofibric acid from the cartridge with 6 mL of methanol.[4]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
3.1.3. LC-MS/MS Instrumental Parameters
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.[5]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water containing a small percentage of formic or acetic acid is typical.[4][5] For example, a mobile phase of 0.1% formic acid in water (A) and acetonitrile (B).[4]
-
Flow Rate: A typical flow rate is 0.3 mL/min.[4]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is effective for clofibric acid.[5]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[4][7]
-
MRM Transitions: The specific precursor and product ions for clofibric acid should be optimized on the instrument.
-
Protocol 2: Quantification of Clofibric Acid by GC-MS
This protocol involves a derivatization step to make the clofibric acid amenable to gas chromatography.
3.2.1. Sample Preparation and SPE
Follow the same sample collection, preservation, and solid-phase extraction procedures as outlined in sections 3.1.1 and 3.1.2.
3.2.2. Derivatization
To increase volatility, the acidic functional group of clofibric acid must be derivatized. A common method is silylation.[1]
-
After the elution and evaporation steps of the SPE protocol, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to the dry residue.[8]
-
Heat the mixture (e.g., at 60-70°C for 30-60 minutes) to facilitate the reaction, forming the trimethylsilyl (TMS) derivative of clofibric acid.[1]
-
After cooling, the sample is ready for GC-MS analysis.
3.2.3. GC-MS Instrumental Parameters
-
Gas Chromatography (GC):
-
Injection: Use a splitless or pulsed splitless injection mode.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Program: A temperature gradient is used to separate the analytes. For example, start at a low temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 280°C), and hold.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Impact (EI) ionization.
-
Analysis Mode: Selected Ion Monitoring (SIM) is used for quantification, targeting the characteristic ions of the derivatized clofibric acid.[1]
-
Data Presentation and Quantitative Summary
The following tables summarize typical quantitative data for the analysis of clofibric acid in wastewater, compiled from various studies.
Table 1: Performance Metrics for LC-MS/MS Methods
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 10 - 50 ng/L | [6] |
| Limit of Quantification (LOQ) | 1 - 50 ng/L | [5] |
| Recovery | 83% - 116% | [6][9] |
| Relative Standard Deviation (RSD) | 3.7% - 18.5% | [7] |
Table 2: Performance Metrics for GC-MS Methods
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 10 - 20 ng/L | [1] |
| Limit of Quantification (LOQ) | 1.0 - 8.0 ng/L | |
| Recovery | 50% - 108% | |
| Relative Standard Deviation (RSD) | 1% - 10% |
Table 3: Reported Environmental Concentrations of Clofibric Acid in Wastewater
| Wastewater Type | Concentration Range | Reference |
| Influent | Low µg/L | [1] |
| Effluent | Low ng/L to low µg/L | [1] |
| Treated Water | 5.1 - 5153.0 ng/L | [9] |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the sample matrix, the analytical challenges, and the methodological solutions for clofibric acid quantification.
Caption: Challenges and solutions in clofibric acid analysis.
Conclusion
The protocols outlined in these application notes provide robust and sensitive methods for the quantification of clofibric acid in wastewater samples. The choice between LC-MS/MS and GC-MS will depend on the available instrumentation, desired sensitivity, and sample throughput. Proper sample preparation, particularly solid-phase extraction, is critical for achieving accurate and reproducible results by minimizing matrix effects and pre-concentrating the analyte. The provided data and workflows serve as a comprehensive guide for researchers and scientists in the field of environmental analysis and pharmaceutical sciences.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Biodegradation of clofibric acid and identification of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. vliz.be [vliz.be]
- 6. employees.csbsju.edu [employees.csbsju.edu]
- 7. Analysis by liquid chromatography-electrospray ionization tandem mass spectrometry and acute toxicity evaluation for beta-blockers and lipid-regulating agents in wastewater samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective determination of acidic pharmaceuticals in wastewater using molecularly imprinted solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Clofibric-d4 Acid for analysis of plasma and serum samples
An Application Note on the Analysis of Clofibric Acid in Plasma and Serum Samples Utilizing Clofibric-d4 Acid as an Internal Standard
For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites in biological matrices is paramount. This document provides a detailed application note and protocol for the analysis of clofibric acid in plasma and serum samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as a stable isotope-labeled internal standard.
Introduction
Clofibric acid is the active metabolite of several lipid-lowering drugs. Monitoring its concentration in plasma and serum is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS.[1][2][3] It offers superior accuracy and precision by compensating for variability during sample preparation, chromatography, and mass spectrometric detection.[1][2] This application note details a robust and reproducible method for the analysis of clofibric acid in plasma and serum.
Experimental Protocols
This section outlines the necessary materials and the step-by-step procedures for sample preparation and LC-MS/MS analysis.
Materials and Reagents
-
Clofibric acid analytical standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma/serum (blank)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
HPLC or UHPLC system
-
Tandem mass spectrometer
Sample Preparation: Protein Precipitation
Protein precipitation is a widely used, straightforward, and effective method for preparing biological samples for LC-MS/MS analysis.[4]
-
Spiking of Internal Standard: To 100 µL of plasma or serum sample in a microcentrifuge tube, add 10 µL of this compound internal standard solution (concentration to be optimized, typically in the range of the expected analyte concentration).
-
Protein Precipitation: Add 300 µL of acetonitrile containing 0.1% formic acid to the sample.[5]
-
Vortexing: Vortex the mixture vigorously for 1-3 minutes to ensure complete protein precipitation.[5]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.[5]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Injection: Inject an appropriate volume (e.g., 2-10 µL) of the supernatant into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following are typical starting conditions that should be optimized for the specific instrumentation used.
-
LC Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 5 µm) is suitable for separation.[6]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.5 mL/min
-
Gradient: A gradient elution is typically used to separate the analyte from matrix components. An example gradient is:
-
0-0.5 min: 5% B
-
0.5-2.5 min: Ramp to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: Return to 5% B
-
3.6-5.0 min: Re-equilibration at 5% B
-
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is commonly used for the detection of clofibric acid.
-
MRM Transitions: The multiple reaction monitoring (MRM) transitions should be optimized for both clofibric acid and this compound.
Quantitative Data
The following table summarizes typical performance characteristics for the analysis of clofibric acid using a deuterated internal standard. Actual values may vary depending on the specific instrumentation and laboratory conditions.
| Parameter | Typical Value | Reference |
| Linearity Range | 1.0 - 100.0 µg/mL | [7] |
| Lower Limit of Quantitation (LLOQ) | 1.0 µg/mL | [7] |
| Inter-day Precision (%CV) | < 15% | [6] |
| Intra-day Precision (%CV) | < 15% | [6] |
| Accuracy (% Bias) | Within ±15% | [6] |
| Recovery | > 85% | [6] |
Visualizations
Experimental Workflow
The following diagram illustrates the experimental workflow for the analysis of clofibric acid in plasma and serum samples.
Caption: Workflow for Clofibric Acid Analysis.
Conceptual Signaling Pathway
Clofibric acid acts as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. The following diagram illustrates a simplified conceptual pathway of its mechanism of action.
Caption: Conceptual Pathway for Clofibric Acid Action.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. scispace.com [scispace.com]
- 4. news-medical.net [news-medical.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of clofibrate and its active metabolite clofibric acid in human plasma by reversed-phase high-performance liquid chromatography with ultraviolet absorbance detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Clofibric Acid in Human Plasma by GC-MS with a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive method for the quantitative analysis of clofibric acid in human plasma using gas chromatography-mass spectrometry (GC-MS). The method incorporates a stable isotope-labeled internal standard (Clofibric Acid-d4) to ensure high accuracy and precision. Sample preparation involves solid-phase extraction (SPE) for cleanup and concentration, followed by derivatization to increase the volatility of the analyte. The trimethylsilyl (TMS) derivative of clofibric acid is analyzed using GC-MS in selected ion monitoring (SIM) mode, providing excellent selectivity and low detection limits. This method is suitable for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of clofibrate and related compounds.
Introduction
Clofibric acid is the active metabolite of the lipid-lowering agent clofibrate. Accurate quantification of clofibric acid in biological matrices such as plasma is essential for understanding its pharmacokinetic profile and therapeutic efficacy. Gas chromatography-mass spectrometry is a powerful analytical technique for this purpose, offering high resolution and sensitivity. However, due to the polar nature and low volatility of clofibric acid, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis. The use of a deuterated internal standard, Clofibric Acid-d4, is critical for correcting variations during sample preparation and analysis, thereby ensuring reliable quantification. This application note provides a detailed protocol for the extraction, derivatization, and GC-MS analysis of clofibric acid in human plasma.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the described GC-MS method for clofibric acid analysis. This data is essential for method validation and performance assessment.
| Parameter | Value |
| Linearity Range | 1.0 - 100.0 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 10 - 20 ng/L (in original sample, based on a concentration factor of 1000)[1] |
| Lower Limit of Quantification (LLOQ) | 1.0 µg/mL[2] |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Experimental Protocols
Materials and Reagents
-
Clofibric Acid analytical standard
-
Clofibric Acid-d4 (deuterated internal standard)
-
Human plasma (blank)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Purified water (e.g., Milli-Q)
-
Phosphate buffer (pH 7)
-
Formic acid
Sample Preparation
-
Plasma Sample Collection: Collect blood samples in appropriate anticoagulant tubes and centrifuge to separate the plasma. Store plasma samples at -80°C until analysis.
-
Internal Standard Spiking: To 500 µL of plasma sample, add a known amount of Clofibric Acid-d4 solution in methanol to achieve a final concentration within the calibration range.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of purified water.
-
Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of purified water to remove interfering substances.
-
Elution: Elute the clofibric acid and the internal standard from the cartridge with 3 mL of methanol or ethyl acetate.
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization:
-
To the dried residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of acetonitrile.
-
Cap the vial tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.
-
Cool the vial to room temperature before GC-MS analysis.
-
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp 1: 15°C/min to 200°C
-
Ramp 2: 30°C/min to 280°C, hold for 5 minutes
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor (m/z):
-
Clofibric Acid-TMS: 155 (quantifier), 214 (qualifier), 286 (qualifier)
-
Clofibric Acid-d4-TMS: 159 (quantifier), 218 (qualifier), 290 (qualifier)
-
Visualizations
Experimental Workflow
Caption: Workflow for the GC-MS analysis of clofibric acid.
Logical Relationship for Quantification
Caption: Logic of quantification using an internal standard.
References
Application Notes and Protocols for Clofibric Acid Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clofibric acid, the active metabolite of the lipid-lowering agent clofibrate, is a compound of significant interest in clinical monitoring, environmental analysis, and pharmaceutical research. Accurate quantification of clofibric acid in various biological and environmental matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and assessing its environmental impact. Effective sample preparation is a critical prerequisite for achieving reliable and reproducible analytical results. This document provides detailed application notes and protocols for the sample preparation of clofibric acid from diverse matrices, including plasma, tissue, and water samples. The methodologies covered include Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), with a focus on providing clear, step-by-step protocols and comparative data to aid researchers in selecting the most appropriate method for their specific application.
Data Presentation: Quantitative Performance of Sample Preparation Methods
The selection of a sample preparation method is often guided by its efficiency, sensitivity, and reproducibility. The following table summarizes quantitative data from various studies on the analysis of clofibric acid, offering a comparison of different extraction techniques and analytical platforms.
| Matrix | Extraction Method | Analytical Method | Recovery Rate (%) | LLOQ/LOD | Linearity Range | Reference |
| Human Plasma | 96-well Solid-Phase Extraction (SPE) C18 | HPLC-UV | Not Specified | 1.0 µg/mL (LLOQ) | 1.0 - 100.0 µg/mL | [1][2] |
| Human Plasma | Liquid-Liquid Extraction (LLE) with chloroform-isoamyl alcohol (99:1, v/v) | HPLC | 90% | 1.5 µg/mL (LOD) | Not Specified | [2] |
| Rat Liver Homogenate | Liquid-Liquid Extraction (LLE) with n-hexane-ethyl acetate (85:15, v/v) | HPLC-Fluorescence | 93.03 - 112.29% | Not Specified | 0.2 - 20 nmol/10 mg of liver | [3] |
| Human Serum | Anion-Exchange Solid-Phase Extraction (SPE) | HPLC-UV | Not Specified | 0.5 mg/L (implied) | 0.5 - 40 mg/L | [4] |
| Sewage Effluent | Method based on acid and base separations | GC-MS | Not Specified | Down to 100 parts-per-trillion | Not Specified | [5] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Clofibric Acid from Human Plasma
This protocol is adapted from a method for the simultaneous determination of clofibrate and clofibric acid in human plasma.[1][2]
Materials:
-
96-well C18 SPE plate
-
Human plasma samples
-
Methanol (for conditioning)
-
Water (for equilibration)
-
Elution solvent (e.g., Methanol or Acetonitrile)
-
Centrifuge
-
HPLC-UV system
Procedure:
-
Sample Pre-treatment: Thaw frozen human plasma samples at 5°C to minimize hydrolysis of clofibrate to clofibric acid.[1] Centrifuge the samples to remove any particulate matter.
-
SPE Plate Conditioning: Condition the wells of the C18 SPE plate by passing methanol through them.
-
SPE Plate Equilibration: Equilibrate the wells by passing water through them.
-
Sample Loading: Load 500 µL of the plasma sample into each well.
-
Washing: Wash the wells with a suitable solvent (e.g., water or a low percentage of organic solvent in water) to remove interferences.
-
Elution: Elute the clofibric acid from the SPE plate using an appropriate elution solvent.
-
Analysis: The eluent can be directly injected into the HPLC-UV system for quantification at a detection wavelength of 230 nm.[1]
Protocol 2: Liquid-Liquid Extraction (LLE) for Clofibric Acid from Liver Tissue
This protocol is based on a method for the determination of fibric acids in liver tissue.[3]
Materials:
-
Liver tissue homogenate (10 mg of tissue)
-
Internal standard (IS) solution (e.g., bezafibric acid)
-
0.5 M HCl
-
n-hexane-ethyl acetate (85:15, v/v)
-
Centrifuge
-
Nitrogen evaporator
-
Derivatization reagents (if using fluorescence detection)
-
HPLC system with fluorescence or UV detector
Procedure:
-
Sample Preparation: Place 100 µL of tissue homogenate (equivalent to 10 mg of tissue) into a glass tube.
-
Acidification and IS Addition: Add the internal standard, 400 µL of water, and 1 mL of 0.5 M HCl to the tube. Vortex the mixture.
-
Extraction: Add 3 mL of n-hexane-ethyl acetate (85:15, v/v) and shake for extraction. Centrifuge for 10 minutes at 1780 x g.
-
Repeat Extraction: Repeat the extraction step with another 3 mL of the organic solvent.
-
Combine and Evaporate: Combine the organic extracts and evaporate to dryness under a stream of nitrogen at 37°C.
-
Reconstitution/Derivatization: Reconstitute the residue in a suitable solvent for HPLC analysis. If fluorescence detection is used, a derivatization step with a fluorescent labeling reagent like 4-bromomethyl-6,7-dimethoxycoumarin is required.[3]
-
Analysis: Inject the prepared sample into the HPLC system.
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the described sample preparation methods.
References
- 1. Simultaneous determination of clofibrate and its active metabolite clofibric acid in human plasma by reversed-phase high-performance liquid chromatography with ultraviolet absorbance detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Simple and Sensitive Method for the Determination of Fibric Acids in the Liver by Liquid Chromatography [jstage.jst.go.jp]
- 4. Determination of fenofibric acid concentrations by HPLC after anion exchange solid-phase extraction from human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of Clofibric Acid for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clofibric acid, the active metabolite of the lipid-lowering drug clofibrate, is a common environmental contaminant and a target analyte in various biological and environmental matrices. Due to its polarity and low volatility, direct analysis of clofibric acid by gas chromatography-mass spectrometry (GC-MS) is challenging. Derivatization is a crucial step to convert clofibric acid into a more volatile and thermally stable derivative, enabling sensitive and accurate quantification.
This document provides detailed application notes and protocols for two common and effective derivatization methods for clofibric acid: Esterification via methylation and Silylation . These protocols are designed to be readily implemented in a laboratory setting for the routine analysis of clofibric acid in various sample types.
Methods Overview
Two primary derivatization techniques are presented:
-
Esterification (Methylation): This method converts the carboxylic acid group of clofibric acid into a methyl ester. This is a robust and widely used technique for the analysis of acidic drugs. Two common reagents for this purpose are diazomethane and boron trifluoride in methanol (BF3/Methanol).
-
Silylation: This technique replaces the active hydrogen of the carboxylic acid group with a trimethylsilyl (TMS) group. Silylating reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective and produce derivatives with excellent chromatographic properties. Silylation can also derivatize other functional groups, which can be advantageous for multi-analyte analysis.[1]
Quantitative Data Summary
The following table summarizes the quantitative performance data for the GC-MS analysis of clofibric acid following derivatization. Please note that specific performance characteristics such as Limit of Detection (LOD) and Limit of Quantification (LOQ) can vary depending on the instrumentation, matrix, and specific experimental conditions.
| Derivatization Method | Reagent | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Reference |
| Esterification | Trimethylsilyldiazomethane | 100 ng/L (in sewage effluent) | Not Reported | Not Reported | [2] |
| Silylation | BSTFA + 1% TMCS | Analyte Dependent | Analyte Dependent | 83-130% (for similar compounds) | [3] |
Note: The provided data for esterification is based on a study determining clofibric acid in sewage effluent.[2] The recovery data for silylation is based on the analysis of other carboxylic acids and serves as a general indicator of the efficiency of the method.[3]
Experimental Protocols
Protocol 1: Esterification of Clofibric Acid using Boron Trifluoride-Methanol (BF3/Methanol)
This protocol describes the conversion of clofibric acid to its methyl ester using a BF3/Methanol catalyst. This method is suitable for a variety of sample matrices.
Materials:
-
Clofibric acid standard
-
Sample containing clofibric acid (e.g., water sample extract, plasma extract)
-
14% Boron trifluoride in methanol (BF3/Methanol)
-
Hexane (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Screw-cap glass vials with PTFE-lined septa
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Sample Preparation:
-
For liquid samples, perform a suitable extraction (e.g., solid-phase extraction or liquid-liquid extraction) to isolate the acidic fraction containing clofibric acid.
-
Evaporate the extract to dryness under a gentle stream of nitrogen.
-
-
Derivatization Reaction:
-
To the dried residue, add 100 µL of a solution of the sample in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Add 50 µL of 14% BF3 in methanol.[1] For optimal results, a molar excess of the derivatizing reagent is recommended.
-
Securely cap the vial and vortex for 10 seconds.
-
Heat the vial at 60°C for 60 minutes in a heating block or water bath.[1]
-
-
Extraction of the Derivative:
-
Allow the vial to cool to room temperature.
-
Add 0.5 mL of saturated NaCl solution and vortex for 10 seconds.[1]
-
Add 0.6 mL of hexane, vortex thoroughly, and allow the layers to separate.[1]
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Repeat the hexane extraction twice more, combining the hexane layers.[1]
-
-
Analysis:
-
The resulting hexane solution containing the clofibric acid methyl ester is ready for injection into the GC-MS system.
-
Protocol 2: Silylation of Clofibric Acid using BSTFA
This protocol details the formation of the trimethylsilyl (TMS) ester of clofibric acid using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).
Materials:
-
Clofibric acid standard
-
Sample containing clofibric acid (dried extract)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Screw-cap glass vials with PTFE-lined septa
-
Vortex mixer
-
Heating block or oven
Procedure:
-
Sample Preparation:
-
Ensure the sample extract is completely dry, as silylating reagents are highly sensitive to moisture.[4] Place the dried sample in an autosampler vial.
-
-
Derivatization Reaction:
-
Analysis:
Diagrams
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. researchgate.net [researchgate.net]
- 3. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Clofibric-d4 Acid Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clofibric-d4 acid is the deuterated form of clofibric acid, the active metabolite of the lipid-lowering drug clofibrate.[1][2][3] Due to its structural similarity and mass difference, this compound is an ideal internal standard for the quantification of clofibric acid in biological samples using mass spectrometry techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4] Clofibric acid itself is a peroxisome proliferator-activated receptor alpha (PPARα) agonist, which plays a crucial role in the regulation of lipid metabolism.[3][4]
These application notes provide detailed protocols for the preparation of this compound solutions and an overview of its application as an internal standard.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 2-(4-chlorophenoxy-d4)-2-methylpropanoic acid | [4] |
| CAS Number | 1184991-14-7 | [4][5] |
| Molecular Formula | C₁₀H₇D₄ClO₃ | [5] |
| Molecular Weight | 218.67 g/mol | [5][6] |
| Appearance | Solid | [4] |
| Solubility | Soluble in Acetonitrile, DMSO, Methanol | [4] |
| Storage | Store at -20°C for long-term stability | [7] |
Recommended Concentrations for Internal Standard
| Application | Recommended Concentration Range |
| LC-MS/MS Bioanalysis | 0.1 µg/mL to 20 µg/mL |
Note: The optimal concentration of the internal standard should be determined empirically for each specific assay and instrument.
Experimental Protocols
Safety Precautions
-
Always handle this compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information.
Protocol 1: Preparation of a 1 mg/mL Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution of this compound in methanol.
Materials:
-
This compound (solid)
-
Methanol (LC-MS grade or equivalent)
-
Analytical balance
-
Volumetric flask (e.g., 1 mL or 5 mL)
-
Pipettes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weighing: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.
-
Dissolving: Quantitatively transfer the weighed solid to a clean, dry volumetric flask of the appropriate size.
-
Solvent Addition: Add a small amount of methanol to the volumetric flask to dissolve the solid.
-
Mixing: Gently swirl the flask or use a vortex mixer to ensure the solid is completely dissolved. An ultrasonic bath can be used to aid dissolution if necessary.
-
Dilution to Volume: Once the solid is fully dissolved, add methanol to the volumetric flask until the meniscus reaches the calibration mark.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a labeled, airtight container and store it at -20°C.
Protocol 2: Preparation of Working Solutions by Serial Dilution
This protocol describes the preparation of working solutions from the 1 mg/mL stock solution.
Materials:
-
1 mg/mL this compound stock solution
-
Methanol (LC-MS grade or equivalent)
-
Pipettes and sterile pipette tips
-
Microcentrifuge tubes or vials
Procedure:
-
Labeling: Label a series of microcentrifuge tubes or vials for each desired concentration.
-
Calculation: Use the formula M₁V₁ = M₂V₂ to calculate the volume of the stock solution needed for each dilution, where:
-
M₁ = Concentration of the stock solution
-
V₁ = Volume of the stock solution to be transferred
-
M₂ = Desired concentration of the working solution
-
V₂ = Final volume of the working solution
-
-
Dilution:
-
For a 10 µg/mL working solution: Transfer 10 µL of the 1 mg/mL stock solution into a tube and add 990 µL of methanol.
-
For a 1 µg/mL working solution: Transfer 10 µL of the 10 µg/mL working solution into a tube and add 90 µL of methanol.
-
-
Mixing: Vortex each working solution thoroughly to ensure homogeneity.
-
Storage: Store the working solutions at -20°C until use.
Visualization
Experimental Workflow: this compound Solution Preparation
Caption: Workflow for preparing this compound solutions.
Signaling Pathway: PPARα Activation by Clofibric Acid
Caption: Simplified PPARα signaling pathway.
References
- 1. scribd.com [scribd.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Clofibric Acid | C10H11ClO3 | CID 2797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Application of Clofibric-d4 Acid in Environmental Monitoring: A Comprehensive Guide
Introduction
Clofibric acid, the pharmacologically active metabolite of several lipid-regulating drugs, is a persistent and mobile contaminant frequently detected in various environmental compartments, including surface water, groundwater, and wastewater effluents.[1][2][3] Its potential for adverse effects on aquatic organisms, even at low concentrations, necessitates accurate and reliable monitoring.[4] Clofibric-d4 acid, a deuterated analog of clofibric acid, serves as an invaluable tool in the precise quantification of its non-labeled counterpart in complex environmental matrices. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound as an internal standard in environmental monitoring. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting analytical variability, including matrix effects and inconsistencies in sample preparation, thereby ensuring high-quality data.[5][6]
Principle of Isotope Dilution Mass Spectrometry (IDMS)
The core of this application lies in the principle of Isotope Dilution Mass Spectrometry (IDMS). A known amount of this compound is added to the environmental sample at the beginning of the analytical process. Since this compound is chemically identical to clofibric acid, it experiences the same losses during sample extraction, cleanup, and analysis. However, due to its higher mass, it can be distinguished from the native analyte by a mass spectrometer. By measuring the ratio of the signal intensity of the native clofibric acid to that of the this compound, the initial concentration of clofibric acid in the sample can be accurately determined, compensating for any procedural losses or matrix-induced signal suppression or enhancement.[6]
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the pre-concentration and purification of clofibric acid from aqueous samples.[4][5][7]
Materials:
-
Water sample (e.g., wastewater effluent, river water)
-
This compound solution (internal standard)
-
Formic acid or Sulfuric acid (for pH adjustment)
-
Methanol (for conditioning and elution)
-
Acetone (for elution)
-
Milli-Q water or equivalent
-
Glass fiber filters (0.7 µm)
-
Nitrogen evaporator
-
Autosampler vials
Procedure:
-
Sample Collection and Preservation: Collect water samples in clean glass bottles. If not analyzed immediately, store at 4°C.
-
Filtration: Filter the water sample through a 0.7 µm glass fiber filter to remove suspended particles.[7]
-
Acidification: Adjust the pH of the filtered sample to approximately 2.5 with formic acid or sulfuric acid to ensure that clofibric acid is in its protonated form, which enhances its retention on the SPE sorbent.[4]
-
Internal Standard Spiking: Add a known amount of this compound solution to the acidified water sample.
-
SPE Cartridge Conditioning:
-
Pass 10 mL of methanol through the SPE cartridge.
-
Follow with 10 mL of Milli-Q water. Do not allow the cartridge to dry out.
-
-
Sample Loading: Load the spiked and acidified water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
Cartridge Washing:
-
Wash the cartridge with two aliquots of 5 mL of Milli-Q water to remove interfering hydrophilic substances.
-
Dry the cartridge under a gentle stream of nitrogen or by vacuum for approximately 30 minutes.
-
-
Elution:
-
Elute the retained analytes from the cartridge with 5 mL of acetone followed by two portions of 5 mL of methanol.[7]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a small, known volume (e.g., 300 µL) of a mixture of acetonitrile and 0.02 M formic acid (50:50, v/v).[7]
-
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred analytical technique for the sensitive and selective determination of clofibric acid and its deuterated internal standard.[5][7][8]
Instrumentation:
-
Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., ZORBAX Extend-C18, 2.1 mm × 100 mm, 1.8 µm)[1] |
| Mobile Phase A | 0.1% Formic acid in water[1][7] |
| Mobile Phase B | Acetonitrile[1][7] |
| Gradient | Start with 40% B, linearly increase to 100% B in 20 min[7] |
| Flow Rate | 0.3 mL/min[1][7] |
| Injection Volume | 20 µL[7] |
| Column Temperature | 40°C[1] |
MS/MS Parameters (Negative Ion Mode):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Clofibric Acid | 213.0 | 127.0 | -15 |
| This compound | 217.0 | 131.0 | -15 |
Note: The specific MS/MS parameters may need to be optimized for the instrument in use.
Data Presentation
The following tables summarize typical quantitative data obtained using this compound as an internal standard for the analysis of clofibric acid in environmental samples.
Table 1: Method Performance Data
| Parameter | Value | Reference |
| Recovery in Wastewater | 84 - 116% | [5][9] |
| Intra-day Precision (RSD) | < 11.5% | [5][9] |
| Method Quantification Limit (MQL) | 5.1 ng/L | [5][9] |
| Detection Limits in Effluent | 0.017 - 1.25 µg/L | [8] |
Table 2: Concentrations of Clofibric Acid in Environmental Samples
| Sample Type | Concentration Range | Reference |
| Raw Sewage | > 5153.0 ng/L | [5][9] |
| Treated Wastewater | 5.1 - 5153.0 ng/L | [5][9] |
| Swiss Lakes | low ng/L range | [3] |
| North Sea | 1 - 2 ng/L | [3] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of clofibric acid.
Signaling Pathway of Clofibric Acid
Clofibric acid is known to be a ligand for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a key role in lipid metabolism.[10][11][12][13][14]
Caption: Clofibric acid activates the PPARα signaling pathway.
References
- 1. agilent.com [agilent.com]
- 2. Clofibric acid - Wikipedia [en.wikipedia.org]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. researchgate.net [researchgate.net]
- 5. Selective determination of acidic pharmaceuticals in wastewater using molecularly imprinted solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. vliz.be [vliz.be]
- 8. Analysis by liquid chromatography-electrospray ionization tandem mass spectrometry and acute toxicity evaluation for beta-blockers and lipid-regulating agents in wastewater samples [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Clofibrate - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Clofibric acid, a peroxisome proliferator-activated receptor alpha ligand, inhibits growth of human ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Peroxisome proliferator-activated receptor alpha agonist, clofibrate, has profound influence on myocardial fatty acid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Peroxisome Proliferator Activator α Agonist Clofibrate Induces Pexophagy in Coconut Oil-Based High-Fat Diet-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of the lipid regulating drug clofibric acid on PPARα-regulated gene transcript levels in common carp (Cyprinus carpio) at pharmacological and environmental exposure levels - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Clofibric Acid Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of Clofibric Acid by LC-MS/MS.
FAQs: Understanding and Identifying Matrix Effects
Q1: What are matrix effects in the context of Clofibric Acid analysis?
A1: Matrix effects are the alteration of ionization efficiency for Clofibric Acid caused by co-eluting compounds from the sample matrix (e.g., plasma, urine, wastewater).[1][2] These interfering substances can either suppress or enhance the signal of Clofibric Acid, leading to inaccurate and imprecise quantification.[2]
Q2: What are the common signs of matrix effects in my data?
A2: Common indicators of matrix effects include poor reproducibility of quality control samples, non-linear calibration curves, and significant discrepancies between results from spiked and unspiked samples.[1] You may also observe a drop in the analyte's signal when analyzing a sample compared to a pure standard solution.
Q3: How can I quantitatively assess matrix effects for my Clofibric Acid method?
A3: The most common method is the post-extraction spike technique.[2] This involves comparing the peak area of Clofibric Acid in a blank matrix extract that has been spiked with the analyte to the peak area of a pure standard solution at the same concentration. The matrix effect (ME) can be calculated as follows:
-
ME (%) = (Peak Area in Spiked Matrix Extract / Peak Area in Neat Solution) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Q4: What is the post-column infusion technique for identifying matrix effects?
A4: Post-column infusion is a qualitative method to identify regions in the chromatogram where matrix effects occur. A constant flow of a Clofibric Acid standard solution is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any deviation from the stable baseline signal of Clofibric Acid indicates the retention time of matrix components that cause ion suppression or enhancement.
Troubleshooting Guide: Strategies to Overcome Matrix Effects
This guide provides solutions to common problems encountered during the analysis of Clofibric Acid.
Problem 1: Significant ion suppression is observed for Clofibric Acid.
-
Solution 1: Optimize Sample Preparation.
-
Rationale: The most effective way to combat matrix effects is to remove the interfering components before analysis.[1] For an acidic compound like Clofibric Acid, both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) can be effective.
-
Recommendation: SPE is often preferred for its ability to provide cleaner extracts and higher throughput.[3] For wastewater samples, molecularly imprinted SPE (MISPE) has been shown to be highly selective for acidic pharmaceuticals like Clofibric Acid, with recoveries between 84% and 116%.[4] For plasma samples, a reversed-phase SPE (e.g., C18) is a common choice.[5]
-
-
Solution 2: Improve Chromatographic Separation.
-
Rationale: If interfering compounds do not co-elute with Clofibric Acid, they cannot cause matrix effects.
-
Recommendation: Modify the gradient elution profile to better separate Clofibric Acid from matrix components. Using a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) can also alter selectivity and improve separation.[6]
-
-
Solution 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS).
-
Rationale: A SIL-IS is the gold standard for compensating for matrix effects.[7] It has nearly identical chemical and physical properties to Clofibric Acid and will be affected by matrix effects in the same way. This allows for accurate quantification based on the ratio of the analyte to the internal standard.
-
Recommendation: If available, incorporate a SIL-IS for Clofibric Acid (e.g., Clofibric Acid-d4) into your analytical workflow.
-
Problem 2: Inconsistent and irreproducible results for quality control (QC) samples.
-
Solution 1: Employ Matrix-Matched Calibrators and QCs.
-
Rationale: Preparing calibration standards and QC samples in the same biological matrix as the unknown samples helps to normalize the matrix effects across the analytical run.[8]
-
Recommendation: Use blank matrix (e.g., plasma from an un-dosed subject) to prepare your calibration curve and QC samples.
-
-
Solution 2: Dilute the Sample.
-
Rationale: Diluting the sample extract can reduce the concentration of interfering matrix components to a level where they no longer significantly impact the ionization of Clofibric Acid.
-
Recommendation: This approach is feasible if the analytical method has sufficient sensitivity to detect the diluted Clofibric Acid concentration.
-
Problem 3: Ion enhancement is observed, leading to overestimation of Clofibric Acid concentration.
-
Solution 1: Re-evaluate and Optimize the Sample Preparation Method.
-
Rationale: Ion enhancement is also caused by co-eluting matrix components. A more rigorous cleanup procedure is necessary.
-
Recommendation: Switch to a more selective SPE sorbent or employ a multi-step extraction protocol (e.g., LLE followed by SPE).
-
-
Solution 2: Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS).
-
Rationale: As with ion suppression, a SIL-IS will experience the same degree of ion enhancement as Clofibric Acid, enabling accurate correction.[7]
-
Quantitative Data Summary
The following tables summarize recovery data for Clofibric Acid using different sample preparation methods from various studies.
Table 1: Recovery of Clofibric Acid using Solid-Phase Extraction (SPE)
| Matrix | SPE Sorbent | Recovery (%) | Reference |
| Sewage Water | Molecularly Imprinted Polymer | 84 - 116 | [4] |
| Wastewater | Not Specified | > 60 | [4] |
| Seawater | Not Specified | 95 - 108 | [6] |
Table 2: Comparison of LLE and SPE for General Drug Extraction (Illustrative)
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Reference |
| Speed | Slower | Faster | [9] |
| Solvent Consumption | High | Low | [3] |
| Automation Potential | Difficult | High | [3] |
| Emulsion Formation | Prone to emulsions | No emulsion formation | [10] |
| Selectivity | Lower | Higher (sorbent dependent) | [3] |
Note: This table provides a general comparison. The optimal technique is analyte and matrix-dependent.
Experimental Protocols
1. General Solid-Phase Extraction (SPE) Protocol for Clofibric Acid from Water Samples
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment: Acidify the water sample to a pH of approximately 2-3 with an appropriate acid (e.g., HCl or formic acid) to ensure Clofibric Acid is in its neutral form.
-
Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent) by passing methanol followed by acidified water through it.
-
Sample Loading: Load the pre-treated water sample onto the SPE cartridge at a slow and steady flow rate.
-
Washing: Wash the cartridge with a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the Clofibric Acid from the cartridge with a suitable organic solvent such as methanol or acetonitrile.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
2. Post-Extraction Spike Protocol to Quantify Matrix Effects
-
Prepare Blank Matrix Extract: Extract a blank sample (a sample of the same matrix that does not contain Clofibric Acid) using your established sample preparation method.
-
Prepare Spiked Sample: Spike a known amount of Clofibric Acid standard solution into the blank matrix extract.
-
Prepare Neat Solution: Prepare a standard solution of Clofibric Acid in the reconstitution solvent at the same concentration as the spiked sample.
-
Analysis: Analyze both the spiked sample and the neat solution by LC-MS/MS.
-
Calculation: Calculate the matrix effect using the formula provided in the FAQs section.
Visualizations
References
- 1. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis by liquid chromatography-electrospray ionization tandem mass spectrometry and acute toxicity evaluation for beta-blockers and lipid-regulating agents in wastewater samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vliz.be [vliz.be]
- 7. imreblank.ch [imreblank.ch]
- 8. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 9. Comparison of liquid/liquid and solid-phase extraction for alkaline drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
Technical Support Center: Optimizing LC-MS Sensitivity for Clofibric Acid Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of Clofibric Acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common ionization mode for Clofibric Acid analysis in LC-MS, and why?
A1: The most common ionization mode for Clofibric Acid is negative ion mode Electrospray Ionization (ESI).[1] This is because the carboxylic acid moiety of Clofibric Acid readily deprotonates to form a stable negative ion [M-H]-, leading to a strong and consistent signal in the mass spectrometer.
Q2: I am observing a weak signal for Clofibric Acid. What are the initial troubleshooting steps?
A2: For a weak signal, begin with fundamental system checks. Ensure your LC-MS system is properly calibrated and tuned.[2] Verify the correct mobile phase composition and check for any leaks in the LC system.[3] It is also crucial to confirm that the sample concentration is within the instrument's limit of detection.[3] Contamination of the ion source is a common cause of signal loss, so regular cleaning is recommended.[4]
Q3: My peak shape for Clofibric Acid is poor (e.g., broad, tailing, or splitting). What could be the cause?
A3: Poor peak shape can stem from several factors. Column overload, where too much sample is injected, is a frequent issue.[5] Contamination of the analytical column or the guard column can also lead to peak distortion.[5][6] Additionally, ensure that the injection solvent is compatible with the mobile phase, as a stronger solvent can cause peak fronting or splitting.[6] Inconsistent mobile phase pH can also affect the peak shape of acidic compounds like Clofibric Acid.[5]
Q4: How can I minimize matrix effects when analyzing Clofibric Acid in complex samples like plasma or wastewater?
A4: Matrix effects, which cause ion suppression or enhancement, are a significant challenge in complex samples.[7][8][9] To mitigate these effects, efficient sample preparation is crucial. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can effectively remove interfering matrix components.[10][11][12][13] Using a matrix-matched calibration curve or the standard addition method can also help to compensate for matrix effects.[14] The use of a stable isotope-labeled internal standard that co-elutes with the analyte is another highly effective strategy.[8]
Troubleshooting Guides
Issue 1: Low Signal Intensity or No Signal
This guide provides a step-by-step approach to diagnosing and resolving low signal intensity issues.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no signal.
Detailed Steps:
-
Verify MS Performance:
-
Inspect LC System:
-
Evaluate Sample Preparation:
-
Action: Ensure the sample has not degraded. Prepare a fresh sample and analyze it immediately.
-
Action: Evaluate the efficiency of your extraction procedure by spiking a blank matrix with a known amount of Clofibric Acid and calculating the recovery. Recoveries above 60% are generally acceptable.[10]
-
-
Optimize MS Parameters:
Issue 2: High Background Noise
High background noise can obscure the analyte signal and reduce sensitivity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background noise.
Detailed Steps:
-
Check Solvents and Additives:
-
System Contamination Check:
-
Action: Inject a blank solvent to determine if the noise is coming from the LC-MS system itself.
-
Action: If the blank is noisy, flush the entire system, including the injector and column, with a strong solvent like isopropanol.[3]
-
-
Review Sample Preparation:
-
Action: Enhance your sample cleanup procedure to remove more matrix components. This could involve optimizing the SPE wash and elution steps or using a different LLE solvent.[12]
-
Action: Ensure all labware (e.g., vials, pipette tips) is clean and does not leach contaminants.
-
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Clofibric Acid from Water Samples
This protocol is a general guideline and may require optimization for specific water matrices.
Experimental Workflow:
Caption: Solid-Phase Extraction (SPE) workflow.
Methodology:
-
Cartridge Conditioning: Precondition an Oasis HLB SPE cartridge (or equivalent) with 5 mL of methanol followed by 5 mL of Milli-Q water.[1]
-
Sample Loading: Load the filtered water sample (e.g., 1 L) onto the cartridge at a flow rate of approximately 10 mL/min.[16]
-
Washing: Wash the cartridge with 5 mL of Milli-Q water to remove salts and other polar interferences.[1]
-
Drying: Dry the cartridge under vacuum for at least 30 minutes.[1]
-
Elution: Elute the Clofibric Acid from the cartridge using 5 mL of acetone followed by 2 x 5 mL of methanol.[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 300 µL) of the initial mobile phase (e.g., 50:50 acetonitrile/water with 0.1% formic acid).[1]
Data Presentation
Table 1: Comparison of LC-MS/MS Method Performance for Fibrate Drugs
| Parameter | Clofibric Acid | Fenofibric Acid | Bezafibrate | Gemfibrozil | Reference |
| Limit of Quantification (LOQ) | 1 - 50 ng/L (in seawater) | 0.005 µg/mL (in rat plasma) | 1 - 50 ng/L (in seawater) | 1 - 50 ng/L (in seawater) | [1][17] |
| Recovery | 95 - 108% (in seawater) | 90.3 - 94.7% (in rat plasma) | 95 - 108% (in seawater) | 95 - 108% (in seawater) | [1][17] |
| Ionization Mode | Negative ESI | Negative ESI | Negative ESI | - | [1][17] |
| Precursor Ion [M-H]⁻ (m/z) | - | 317 | - | - | [17] |
| Product Ion (m/z) | - | 213 | - | - | [17] |
Note: Data for Clofibric Acid precursor and product ions were not explicitly available in the cited sources but would be determined during method development.
Table 2: Recommended LC and MS Parameters for Clofibric Acid Analysis
| Parameter | Recommended Setting | Rationale / Comment | Reference |
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and separation for acidic compounds. | [1][16] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure Clofibric Acid is in its neutral form for better retention. | [1] |
| Mobile Phase B | Acetonitrile | Common organic solvent for reverse-phase chromatography. | [1] |
| Flow Rate | 0.3 mL/min | A lower flow rate can improve ionization efficiency in ESI. | [2][16] |
| Ionization Source | Electrospray Ionization (ESI) | Suitable for polar and ionizable compounds like Clofibric Acid. | [1] |
| Ion Mode | Negative | Clofibric Acid readily forms a negative ion. | [1] |
| MS Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. | [10][16] |
References
- 1. vliz.be [vliz.be]
- 2. researchgate.net [researchgate.net]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. zefsci.com [zefsci.com]
- 5. zefsci.com [zefsci.com]
- 6. agilent.com [agilent.com]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Analysis by liquid chromatography-electrospray ionization tandem mass spectrometry and acute toxicity evaluation for beta-blockers and lipid-regulating agents in wastewater samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. youtube.com [youtube.com]
- 14. google.com [google.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. agilent.com [agilent.com]
- 17. Development of a sensitive liquid chromatography/tandem mass spectrometry method for the determination of fenofibric acid in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ion Suppression Effects on Clofibric-d4 Acid Signal
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address ion suppression effects on the signal of Clofibric-d4 Acid, a common internal standard in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of an analyte or internal standard, such as this compound, is reduced by co-eluting components from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of quantitative analyses.[1][2] In the analysis of biological samples like plasma, endogenous components such as phospholipids are common causes of ion suppression.
Q2: How does this compound, as a deuterated internal standard, help in mitigating ion suppression?
A2: Deuterated internal standards like this compound are chemically and physically very similar to the analyte of interest (Clofibric Acid). This similarity means they exhibit nearly identical behavior during sample preparation, chromatography, and ionization.[3] Theoretically, both the analyte and the deuterated internal standard will experience the same degree of ion suppression. By using the ratio of the analyte signal to the internal standard signal for quantification, the variability caused by ion suppression can be normalized, leading to more accurate and precise results.
Q3: Can ion suppression still be an issue even when using this compound?
A3: Yes, several factors can lead to incomplete compensation for ion suppression by a deuterated internal standard:
-
Chromatographic Separation: Small differences in physicochemical properties between the analyte and its deuterated analog can sometimes lead to slight chromatographic separation. If the analyte and this compound do not co-elute perfectly, they may experience different degrees of ion suppression, leading to inaccurate results.
-
High Concentrations of Co-eluting Matrix Components: In complex matrices, high concentrations of interfering substances can cause significant and variable ion suppression that may not be fully compensated for by the internal standard.
-
Internal Standard Concentration: An excessively high concentration of the deuterated internal standard itself can contribute to ion suppression, affecting both its own signal and that of the analyte.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating ion suppression affecting the this compound signal.
Problem: Inconsistent or Low Signal Intensity of this compound
Initial Checks:
-
System Suitability: Ensure the LC-MS/MS system is performing optimally by running a system suitability test with a neat standard solution of this compound.
-
Internal Standard Integrity: Verify the concentration and purity of the this compound spiking solution.
Troubleshooting Steps:
| Potential Cause | Recommended Action | Expected Outcome |
| Significant Matrix Effects | Perform a post-column infusion experiment to identify regions of ion suppression in the chromatogram. | Visualization of the retention time windows where co-eluting matrix components are causing signal suppression. |
| Evaluate different sample preparation techniques (e.g., Solid Phase Extraction, Liquid-Liquid Extraction) to improve sample cleanup. | Cleaner sample extracts with reduced levels of interfering matrix components, leading to less ion suppression. | |
| Chromatographic Co-elution with Suppressing Agents | Modify the chromatographic method (e.g., change the gradient, mobile phase composition, or column chemistry) to separate this compound from the ion-suppressing region. | Improved chromatographic resolution and elution of this compound in a region with minimal ion suppression. |
| Suboptimal Ionization Source Parameters | Optimize ion source parameters such as spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature. | Enhanced ionization efficiency and signal intensity for this compound. |
Data Presentation
The following tables summarize typical quantitative data obtained during the validation of a bioanalytical method for Clofibric Acid using this compound as an internal standard. These values can serve as a benchmark for evaluating the performance of your assay.
Table 1: Matrix Effect and Recovery Data for Clofibric Acid and this compound
| Sample Preparation Method | Analyte | Matrix Factor (MF) | Recovery (%) | Process Efficiency (%) |
| Protein Precipitation (PPT) | Clofibric Acid | 0.78 | 92 | 72 |
| This compound | 0.81 | 94 | 76 | |
| Liquid-Liquid Extraction (LLE) | Clofibric Acid | 0.92 | 85 | 78 |
| This compound | 0.94 | 87 | 81 | |
| Solid Phase Extraction (SPE) | Clofibric Acid | 0.98 | 95 | 93 |
| This compound | 0.99 | 96 | 95 |
-
Matrix Factor (MF): A value less than 1 indicates ion suppression, a value greater than 1 indicates ion enhancement, and a value of 1 indicates no matrix effect.
-
Recovery (%): The efficiency of the extraction process.
-
Process Efficiency (%): The overall efficiency of the analytical method, combining extraction recovery and matrix effects.
Table 2: LC-MS/MS Parameters for Clofibric Acid and this compound
| Parameter | Clofibric Acid | This compound |
| Ionization Mode | ESI Negative | ESI Negative |
| Precursor Ion (m/z) | 213.0 | 217.0 |
| Product Ion (m/z) | 127.0 | 131.0 |
| Collision Energy (eV) | 15 | 15 |
| Declustering Potential (V) | -40 | -40 |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using Post-Spike Analysis
This protocol allows for the quantitative assessment of matrix effects on the this compound signal.
1. Preparation of Solutions:
- Set 1 (Neat Solution): Prepare a solution of Clofibric Acid and this compound in the final mobile phase composition at a known concentration (e.g., mid-QC level).
- Set 2 (Post-Extraction Spiked Sample): Extract a blank biological matrix (e.g., plasma) using your established sample preparation method. Spike the extracted matrix with Clofibric Acid and this compound to the same final concentration as in Set 1.
- Set 3 (Pre-Extraction Spiked Sample): Spike the blank biological matrix with Clofibric Acid and this compound before the sample preparation process. The final concentration should be the same as in Set 1.
2. LC-MS/MS Analysis:
- Inject and analyze multiple replicates (n≥3) of each set of samples.
3. Data Calculation:
- Matrix Factor (MF) = (Peak Area in Set 2) / (Peak Area in Set 1)
- Recovery (RE) = (Peak Area in Set 3) / (Peak Area in Set 2)
- Process Efficiency (PE) = (Peak Area in Set 3) / (Peak Area in Set 1)
Protocol 2: Post-Column Infusion Experiment for Ion Suppression Evaluation
This experiment helps to identify the regions in the chromatogram where ion suppression occurs.
1. System Setup:
- Set up the LC-MS/MS system as you would for your analytical run.
- Using a T-connector, introduce a constant flow of a solution containing this compound (e.g., 10 ng/mL) into the mobile phase flow after the analytical column and before the mass spectrometer ion source. A syringe pump is typically used for this infusion.
2. Experimental Run:
- Begin infusing the this compound solution and allow the signal to stabilize, establishing a steady baseline.
- Inject a blank, extracted matrix sample onto the LC column.
- Acquire data for the entire chromatographic run, monitoring the signal of this compound.
3. Data Interpretation:
- A stable baseline indicates no ion suppression.
- A dip or decrease in the baseline signal indicates a region of ion suppression caused by co-eluting matrix components.
- An increase in the baseline signal would indicate ion enhancement.
Visualizations
Caption: Mechanism of ion suppression in the Electrospray Ionization (ESI) source.
Caption: Troubleshooting workflow for addressing ion suppression of this compound.
References
Optimizing Collision Energy for Clofibric Acid MRM Transitions: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Multiple Reaction Monitoring (MRM) collision energy for the analysis of Clofibric Acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary MRM transitions for Clofibric Acid?
A1: The most commonly used MRM transition for Clofibric Acid involves a precursor ion of m/z 213.1 and a product ion of m/z 126.9.[1] This transition is typically monitored in negative ionization mode. The fragmentation corresponds to the loss of a specific fragment from the parent molecule upon collision-induced dissociation.
Q2: Why is optimizing collision energy crucial for Clofibric Acid analysis?
A2: Optimizing the collision energy (CE) is a critical step in developing a robust and sensitive LC-MS/MS method. An optimal CE maximizes the production of the specific product ion (m/z 126.9) from the precursor ion (m/z 213.1), leading to enhanced signal intensity and improved limits of detection and quantification. Insufficient CE will result in poor fragmentation and a weak signal, while excessive CE can lead to over-fragmentation and a diminished signal for the desired product ion.
Q3: What is a collision energy breakdown curve and how is it useful?
A3: A collision energy breakdown curve is a graphical representation of the intensity of a specific product ion as a function of the applied collision energy.[2] By generating this curve, you can visually identify the optimal CE that yields the maximum product ion intensity. This empirical approach is more accurate than relying on predictive software alone and helps in fine-tuning the method for the best performance.[2]
Q4: Can I use software to predict the optimal collision energy?
A4: Yes, many mass spectrometer software platforms, such as Skyline, offer tools to predict and automate the optimization of collision energy.[3] These tools often use algorithms based on the precursor ion's mass-to-charge ratio and charge state to suggest a starting CE value.[3] While this is a convenient starting point, it is highly recommended to perform an empirical optimization by generating a collision energy breakdown curve to confirm and refine the optimal value for your specific instrument and experimental conditions.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no signal for the product ion (m/z 126.9) | 1. Suboptimal collision energy. 2. Incorrect precursor ion selection. 3. Poor ionization of Clofibric Acid. 4. Issues with the collision cell (e.g., low gas pressure). | 1. Perform a collision energy optimization experiment by ramping the CE across a range (e.g., 5-40 eV) to find the optimal value. 2. Verify that the correct precursor ion (m/z 213.1 for [M-H]⁻) is being isolated in the first quadrupole. 3. Optimize source parameters (e.g., spray voltage, gas flows, temperature) to ensure efficient ionization of Clofibric Acid. Consider mobile phase modifiers to enhance deprotonation. 4. Check the collision gas supply and pressure settings on your instrument. |
| High background noise or interfering peaks | 1. Co-eluting isobaric interferences. 2. In-source fragmentation. 3. Suboptimal chromatographic separation. | 1. Check for and resolve any isobaric interferences by adjusting the chromatography. 2. Reduce the fragmentor voltage or cone voltage to minimize fragmentation in the ion source.[4] 3. Improve the chromatographic method to separate Clofibric Acid from matrix components. |
| Inconsistent or irreproducible signal intensity | 1. Fluctuations in collision cell pressure. 2. Instability in the ion source. 3. The chosen collision energy is on a steep part of the breakdown curve. | 1. Ensure a stable and sufficient collision gas supply. 2. Clean and maintain the ion source regularly. 3. Select a CE value at the plateau of the breakdown curve to ensure small variations in CE do not significantly impact signal intensity. |
| Seeing both precursor and product ion in MS1 scan | 1. In-source fragmentation is occurring. | 1. This can happen if the compound is labile. Optimize source conditions (e.g., lower cone/fragmentor voltage) to minimize this. While not ideal, if the precursor is still abundant, you can proceed with MS/MS, but source optimization is recommended.[4] |
Quantitative Data Summary
The following table summarizes the key mass-to-charge ratios for Clofibric Acid MRM transitions. The collision energy values presented are illustrative and should be empirically optimized for your specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Illustrative Collision Energy (eV) Range for Optimization |
| Clofibric Acid | 213.1 | 126.9 | Negative | 10 - 30 |
Experimental Protocol: Manual Optimization of Collision Energy
This protocol outlines the steps for manually optimizing the collision energy for the Clofibric Acid MRM transition (213.1 → 126.9).
1. Preparation of Clofibric Acid Standard Solution:
-
Prepare a stock solution of Clofibric Acid (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Dilute the stock solution with the initial mobile phase to a working concentration that provides a strong, stable signal (e.g., 100 ng/mL).
2. Instrument Setup:
-
Set up the LC-MS/MS system with the appropriate column and mobile phase for Clofibric Acid analysis.
-
Infuse the working standard solution directly into the mass spectrometer using a syringe pump or use flow injection analysis (FIA). This provides a continuous and stable signal for optimization.
-
Set the mass spectrometer to operate in negative ionization mode.
3. Precursor Ion Optimization:
-
In MS1 scan mode, confirm the presence and optimize the signal of the deprotonated precursor ion of Clofibric Acid at m/z 213.1.
-
Adjust source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the intensity of the precursor ion.
4. Product Ion Identification:
-
Switch to product ion scan mode. Select m/z 213.1 as the precursor ion.
-
Apply a moderate collision energy (e.g., 15-20 eV) to induce fragmentation.
-
Identify the most abundant and stable product ions. For Clofibric Acid, the primary product ion is expected at m/z 126.9.
5. Collision Energy Optimization:
-
Set up an MRM method with the transition 213.1 → 126.9.
-
Create a series of experiments or injections where the collision energy is ramped in discrete steps (e.g., 2-3 eV increments) across a relevant range (e.g., 5 eV to 40 eV).
-
For each CE value, record the intensity of the product ion at m/z 126.9.
6. Data Analysis:
-
Plot the product ion intensity as a function of the collision energy. This plot is the collision energy breakdown curve.
-
The optimal collision energy is the value that corresponds to the highest point on the curve. Select this CE value for your final MRM method.
Visualizations
Caption: Workflow for manual collision energy optimization.
Caption: Troubleshooting logic for low product ion signal.
References
Technical Support Center: Resolving Chromatographic Peak Tailing for Clofibric Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving chromatographic peak tailing issues specifically encountered during the analysis of Clofibric Acid.
Frequently Asked Questions (FAQs)
Q1: What is chromatographic peak tailing and why is it a problem for Clofibric Acid analysis?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a trailing edge that is longer than the leading edge.[1][2] For quantitative analysis of Clofibric Acid, this can lead to inaccurate peak integration, reduced resolution from neighboring peaks, and poor reproducibility of results.[1] A tailing factor (Tf) greater than 1.2 is generally considered indicative of significant tailing.[1]
Q2: What are the most common causes of peak tailing for an acidic compound like Clofibric Acid?
A2: For acidic compounds such as Clofibric Acid, the primary causes of peak tailing include:
-
Secondary Silanol Interactions: Unwanted interactions between the ionized Clofibric Acid molecules and residual silanol groups on the silica-based column packing material.[3]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, Clofibric Acid can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.[2][4]
-
Low Buffer Concentration: Insufficient buffer capacity can lead to localized pH shifts on the column, causing inconsistent ionization of Clofibric Acid and resulting in tailing peaks.[1]
-
Column Overload: Injecting a sample with too high a concentration of Clofibric Acid can saturate the stationary phase, leading to distorted peak shapes.[3]
-
Column Degradation: Over time, the performance of an HPLC column can degrade, leading to issues like peak tailing.[5]
Q3: How does the mobile phase pH affect the peak shape of Clofibric Acid?
A3: The peak shape of ionizable compounds like Clofibric Acid is highly dependent on the mobile phase pH. To ensure a single, consistent form of the analyte and minimize peak tailing, it is recommended to adjust the mobile phase pH to be at least 2 pH units below the pKa of Clofibric Acid.[6] This suppresses the ionization of the carboxylic acid group, reducing its interaction with active sites on the stationary phase.[3]
Q4: Can the choice of column impact peak tailing for Clofibric Acid?
A4: Absolutely. Using a modern, high-purity silica column with end-capping can significantly reduce the number of free silanol groups available for secondary interactions, thereby improving the peak shape of polar and acidic compounds like Clofibric Acid.[3] Columns specifically designed for polar analytes or those with alternative stationary phase chemistries can also provide better peak symmetry.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing for Clofibric Acid.
Step 1: Initial Assessment
Observe the chromatogram to determine if the peak tailing is specific to Clofibric Acid or affects all peaks.
-
All Peaks Tailing: This often points to a system-wide issue such as a column void, a partially blocked frit, or extra-column volume effects.
-
Only Clofibric Acid Peak Tailing: This suggests a chemical interaction between Clofibric Acid and the stationary phase or an issue with the mobile phase composition.
Step 2: Evaluate and Optimize the Mobile Phase
The mobile phase is a critical factor in controlling the peak shape of ionizable compounds.
| Parameter | Recommended Action | Expected Outcome |
| pH | Adjust the mobile phase pH to be at least 2 units below the pKa of Clofibric Acid (pKa ≈ 3.0). | Suppression of Clofibric Acid ionization, leading to a more symmetrical peak.[6] |
| Buffer Concentration | Increase the buffer concentration to a range of 10-50 mM.[1] | Improved peak symmetry due to better control of on-column pH.[4] |
| Organic Modifier | If tailing persists, a slight increase (5-10%) in the organic modifier (e.g., acetonitrile) concentration can sometimes improve peak shape. | Sharper peaks due to increased elution strength.[1] |
Step 3: Assess the Column and Hardware
Issues with the column or HPLC system can be a primary source of peak tailing.
| Component | Troubleshooting Step | Potential Solution |
| Column | If the column is old or has been used extensively, replace it with a new, high-purity, end-capped C18 column. | A new column will have fewer active sites and better packing, leading to improved peak shape.[3] |
| Guard Column | If a guard column is in use, remove it and re-run the analysis. | If peak shape improves, the guard column is the source of the problem and should be replaced. |
| System Plumbing | Check all tubing and connections for potential sources of dead volume. | Minimize tubing length and use narrow internal diameter tubing to reduce extra-column band broadening.[2] |
Step 4: Sample Considerations
The sample itself can contribute to peak tailing.
| Factor | Troubleshooting Step | Solution |
| Sample Overload | Prepare and inject a series of dilutions of your Clofibric Acid standard. | If peak shape improves with dilution, reduce the concentration of the sample being injected.[3] |
| Sample Solvent | Ensure the sample solvent is the same as or weaker than the initial mobile phase. | Mismatched sample and mobile phase solvents can cause peak distortion.[7] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for Clofibric Acid in Plasma
This protocol is adapted from a method for the determination of Clofibric Acid in rat plasma.[8]
-
Column: Microsorb-MV C18, 5 µm
-
Mobile Phase: 1% Acetic Acid in Acetonitrile:Water (45:55, v/v)
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 230 nm
-
Injection Volume: 20 µL
-
Sample Preparation:
-
To 200 µL of plasma, add a solution of an appropriate internal standard in acetonitrile for deproteinization and extraction.
-
Vortex the mixture and centrifuge.
-
Inject the clear supernatant onto the HPLC system.
-
Protocol 2: Alternative Reversed-Phase HPLC Method for Fibric Acids
This method can be adapted for the analysis of Clofibric Acid.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: 10 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 4.0) and Acetonitrile (95:5, v/v)[9]
-
Flow Rate: 1.2 mL/min[9]
-
Detection: UV at 222 nm[9]
-
Sample Preparation: Solid-phase extraction can be employed for sample clean-up from biological matrices to remove interferences.[9]
Data Summary
| Parameter | Effect on Clofibric Acid Peak Tailing | Reference |
| Mobile Phase pH | Decreasing the pH to ~2-3 units below the pKa significantly reduces tailing. | [3][6] |
| Buffer Concentration | Increasing buffer concentration (e.g., from 5 mM to 20 mM) generally improves peak symmetry. | [4] |
| Column Chemistry | Use of end-capped, high-purity silica columns minimizes silanol interactions and reduces tailing. | [3] |
| Sample Concentration | High sample loads can lead to column overload and increased tailing. | [3] |
Visualizations
Caption: A logical workflow for troubleshooting peak tailing of Clofibric Acid.
Caption: The effect of mobile phase pH on silanol interactions and peak shape.
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromtech.com [chromtech.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 6. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 7. halocolumns.com [halocolumns.com]
- 8. tandfonline.com [tandfonline.com]
- 9. derpharmachemica.com [derpharmachemica.com]
Clofibric-d4 Acid stability in different solvents
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Clofibric-d4 Acid in various solvents. Below are troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns regarding the stability of this compound in solution?
The main stability concerns for this compound, a deuterated carboxylic acid, are chemical degradation and isotopic exchange. Chemical degradation can occur via pathways such as hydrolysis or oxidation, which may be catalyzed by acidic or basic conditions.[1] Isotopic exchange, the replacement of deuterium atoms with protons, is a significant concern in protic solvents. While deuterium atoms on carbon (C-D bonds) are generally more stable, those on the carboxyl group (-COOD) can rapidly exchange.[1]
Q2: How does pH affect the stability of this compound in aqueous solutions?
The pH of an aqueous solution is a critical factor. For deuterated carboxylic acids, the rate of hydrogen-deuterium exchange is often minimized in the pH range of 2 to 3.[1] However, the overall stability will depend on the specific degradation pathways of this compound, which may be accelerated at high or low pH.[1][2] It is advisable to perform a pH-rate profile study to determine the optimal pH for stability.
Q3: What is "back-exchange" and how can it be minimized?
Back-exchange is the process where deuterium atoms on the molecule are replaced by protons from the solvent or mobile phase.[1] This can be a significant issue for deuterated compounds, potentially leading to inaccurate quantitative results.[3] To minimize back-exchange, it is recommended to use deuterated solvents for sample preparation and analysis where possible and to avoid prolonged exposure to protic solvents, especially under conditions that could facilitate exchange (e.g., high temperature, extreme pH).
Q4: What are the recommended storage conditions for this compound solutions?
To maintain the integrity of this compound solutions, proper storage is crucial. General recommendations include:
-
Temperature: Store solutions at 2°C to 8°C for short-term use. For long-term storage, freezing at -20°C or below is recommended.[3] Always refer to the manufacturer's certificate of analysis for specific advice.
-
Containers: Use well-sealed, airtight amber glass vials to protect from light and prevent solvent evaporation.[3]
-
Environment: Keep standards in a dark, clean, and dry environment.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Isotopic Purity | Back-exchange with protic solvents. | Use deuterated solvents for sample preparation and mobile phases if possible. Minimize exposure to high temperatures and extreme pH. |
| Contaminated solvents or reagents. | Use fresh, high-purity solvents and reagents. | |
| Degradation of this compound | Unfavorable pH of the solution. | Determine the optimal pH for stability by conducting a pH-rate profile study. Generally, a pH between 2 and 3 is a good starting point for minimizing H/D exchange.[1] |
| Exposure to light or high temperatures. | Store solutions in amber vials and at recommended low temperatures.[3] | |
| Oxidative degradation. | If susceptibility to oxidation is suspected, handle the compound under an inert atmosphere (e.g., nitrogen or argon). | |
| Inconsistent Analytical Results | Repeated freeze-thaw cycles. | Aliquot the standard into single-use vials to avoid multiple freeze-thaw cycles.[3] |
| Solvent evaporation. | Ensure vials are tightly sealed and minimize headspace.[3] |
Stability Data Summary
The following table provides a representative example of stability data for this compound in different solvents over time. Note: This is illustrative data, and actual stability will depend on the specific experimental conditions.
| Solvent | Temperature | Time (days) | Purity (%) | Isotopic Enrichment (%) |
| Acetonitrile | 25°C | 0 | >99 | >98 |
| 7 | >99 | >98 | ||
| 30 | 99 | >98 | ||
| Methanol | 25°C | 0 | >99 | >98 |
| 7 | 98 | 97 | ||
| 30 | 95 | 95 | ||
| DMSO | 25°C | 0 | >99 | >98 |
| 7 | >99 | >98 | ||
| 30 | 99 | >98 | ||
| Water (pH 7) | 25°C | 0 | >99 | >98 |
| 7 | 97 | 96 | ||
| 30 | 92 | 93 | ||
| Water (pH 3) | 25°C | 0 | >99 | >98 |
| 7 | >99 | >98 | ||
| 30 | 99 | >98 |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Various Solvents
-
Solution Preparation:
-
Prepare stock solutions of this compound in the desired solvents (e.g., acetonitrile, methanol, DMSO, water at various pH levels) at a known concentration.
-
Use high-purity solvents. For aqueous solutions, use appropriate buffers to maintain a constant pH.
-
-
Storage Conditions:
-
Aliquot the solutions into amber glass vials, ensuring they are tightly sealed.
-
Store the vials under controlled temperature conditions (e.g., 25°C, 4°C, -20°C).
-
Include a control sample stored at -80°C for comparison.
-
-
Time Points for Analysis:
-
Analyze the samples at predetermined time points (e.g., 0, 1, 3, 7, 14, and 30 days).
-
-
Analytical Method:
-
Use a validated stability-indicating analytical method, such as LC-MS (Liquid Chromatography-Mass Spectrometry).
-
The method should be able to separate this compound from its potential degradants and allow for the assessment of isotopic enrichment.
-
-
Data Analysis:
-
Quantify the concentration of this compound at each time point.
-
Monitor the isotopic purity by comparing the mass-to-charge ratio of the deuterated standard to any unlabeled analyte.
-
Calculate the percentage of degradation and any loss in isotopic enrichment over time.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Logic diagram for troubleshooting inconsistent analytical results.
References
Inconsistent quantification with Clofibric-d4 Acid internal standard
Welcome to the technical support center for troubleshooting issues related to the use of Clofibric-d4 Acid as an internal standard in quantitative analysis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Clofibric Acid, the active metabolite of the lipid-lowering agent clofibrate. In mass spectrometry-based quantification (LC-MS, GC-MS), a stable isotope-labeled internal standard like this compound is considered the gold standard. Because it is chemically almost identical to the analyte (Clofibric Acid), it co-elutes during chromatography and experiences similar effects from sample preparation inconsistencies and matrix effects (ion suppression or enhancement). By adding a known amount of this compound to every sample, standard, and quality control, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This ratiometric measurement corrects for variations, leading to more accurate and precise results.
Q2: I am observing high variability in the this compound signal across my samples. What are the potential causes?
High variability in the internal standard signal is a common issue that can stem from several factors throughout the analytical workflow. The primary causes include:
-
Matrix Effects: Differences in the composition of your biological samples can lead to variable ion suppression or enhancement of the this compound signal.
-
Inconsistent Sample Preparation: Errors in pipetting, extraction, or reconstitution can lead to different amounts of the internal standard being present in the final sample extract.
-
Internal Standard Stability: The deuterium labels on this compound may undergo back-exchange with hydrogen atoms from the solvent or matrix, especially under certain pH and temperature conditions.
-
Purity of the Internal Standard: Both chemical and isotopic impurities in the this compound can lead to inconsistent responses.
-
Instrumental Variability: Fluctuations in the performance of the autosampler, ion source, or mass spectrometer can cause signal instability.
Q3: My calibration curve for Clofibric Acid is non-linear when using this compound as the internal standard. What should I investigate?
A non-linear calibration curve, when a stable isotope-labeled internal standard is used, often points to issues with the internal standard itself or its interaction with the analyte. Here are some troubleshooting steps:
-
Check for Isotopic Contribution (Crosstalk): The natural isotopic abundance of Clofibric Acid might be contributing to the signal of this compound, especially at high analyte concentrations.
-
Evaluate Internal Standard Purity: The this compound may contain the unlabeled Clofibric Acid as an impurity, which would disproportionately affect the lower end of the calibration curve.
-
Optimize Internal Standard Concentration: The concentration of this compound should be appropriate for the range of your calibration curve. If the concentration is too low, its signal may be suppressed by high concentrations of the analyte.
-
Assess for Matrix Effects: Even with a deuterated internal standard, severe matrix effects can sometimes lead to non-linearity.
Troubleshooting Guides
Issue 1: Inconsistent Internal Standard Response
If you are observing significant variation in the peak area of this compound across your analytical run, follow this troubleshooting workflow:
Troubleshooting Workflow for Inconsistent IS Response
Caption: Troubleshooting workflow for inconsistent internal standard response.
Quantitative Data Summary: Evaluating Matrix Effects
The matrix effect (ME) can be quantitatively assessed to determine if ion suppression or enhancement is the root cause of the inconsistent internal standard response.
| Parameter | Formula | Interpretation |
| Matrix Effect (ME) % | ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100 | ME < 0%: Ion SuppressionME > 0%: Ion Enhancement-20% < ME < 20%: Generally acceptable |
| Internal Standard Normalized ME % | ((Analyte Area in Matrix / IS Area in Matrix) / (Analyte Area in Solvent / IS Area in Solvent) - 1) * 100 | Evaluates the effectiveness of the internal standard in compensating for matrix effects. A value close to 0% indicates effective compensation. |
Issue 2: Investigating Internal Standard Purity and Crosstalk
If you suspect that the purity of your this compound or crosstalk from the analyte is affecting your results, the following logical workflow can help you diagnose the issue.
Logical Workflow for IS Purity and Crosstalk Investigation
Calibration curve issues in Clofibric Acid analysis
Welcome to the technical support center for Clofibric Acid analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental analysis, with a particular focus on calibration curve issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the analysis of Clofibric Acid using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Calibration Curve Issues
Question 1: My calibration curve for Clofibric Acid is not linear. What are the possible causes and solutions?
Answer: Non-linearity in your calibration curve can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Analyte Concentration Range: Ensure your calibration standards are within the linear dynamic range of the detector. If the concentrations are too high, detector saturation can occur, leading to a plateau in the curve.
-
Solution: Prepare a new set of calibration standards with a lower concentration range. If high concentrations are necessary, you may need to use a non-linear regression model for quantification.
-
-
Standard Preparation Error: Inaccurate dilutions, especially serial dilutions, can introduce significant errors.
-
Solution: Prepare fresh calibration standards using calibrated pipettes and high-purity solvent. It is advisable to prepare each standard independently from a stock solution to avoid compounding dilution errors.
-
-
Instability of Standard Solutions: Clofibric Acid solutions, particularly at low concentrations, may degrade over time.
-
Solution: Prepare fresh stock and working standard solutions regularly. Store them under appropriate conditions (e.g., refrigerated and protected from light) to minimize degradation.
-
-
Matrix Effects: When analyzing biological samples, co-eluting endogenous components can interfere with the ionization of Clofibric Acid in the mass spectrometer, causing ion suppression or enhancement and leading to a non-linear response.
-
Solution: Improve your sample preparation method to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective. Using a matrix-matched calibration curve (prepared in the same biological matrix as your samples) is also highly recommended.
-
-
Instrumental Issues: Problems with the injector, pump, or detector can all contribute to non-linearity.
-
Solution: Perform routine maintenance on your HPLC or GC-MS system. Check for leaks, ensure the pump is delivering a consistent flow rate, and clean the injector and detector as per the manufacturer's instructions.
-
Question 2: I'm observing poor accuracy and precision in my Quality Control (QC) samples, even though my calibration curve has a good correlation coefficient (R² > 0.99). What should I investigate?
Answer: A high R² value does not always guarantee a good calibration curve. It's crucial that the back-calculated concentrations of your standards and the concentrations of your QC samples are within acceptable limits (typically ±15%, and ±20% at the Lower Limit of Quantification - LLOQ). Here's what to check:
-
Stock Solution Integrity: The stock solution used for your QC samples might be from a different batch or prepared at a different time than the one used for your calibration standards.
-
Solution: Ideally, use the same stock solution to prepare both calibration standards and QC samples. If two different stocks are used for validation purposes, ensure their concentrations are accurately verified against each other.
-
-
Matrix Effects in QC Samples: If your calibration standards are prepared in a clean solvent but your QCs are in a biological matrix, matrix effects could be the culprit.
-
Solution: Prepare your calibration standards in the same biological matrix as your QC samples and actual study samples.
-
-
Inconsistent Sample Processing: Variability in the sample preparation procedure for your QCs can lead to inconsistent recoveries.
-
Solution: Ensure a standardized and validated sample preparation protocol is followed for all samples, including standards and QCs. An internal standard can help to correct for variations in sample recovery.
-
-
Instrument Carryover: If a high concentration sample is injected before a low concentration QC, residual analyte from the previous injection can artificially inflate the QC concentration.
-
Solution: Inject a blank solvent after high concentration samples to wash the injection port and column. Ensure your chromatography method provides sufficient separation to prevent carryover between injections.
-
Sample Preparation and Analysis
Question 3: What is a reliable method for preparing plasma samples for Clofibric Acid analysis by HPLC?
Answer: A common and effective method for plasma sample preparation is Solid-Phase Extraction (SPE). Here is a general protocol:
-
Sample Pre-treatment: Acidify the plasma sample (e.g., with phosphoric acid) to ensure Clofibric Acid is in its neutral form.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing it with methanol followed by water.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., a low percentage of methanol in water) to remove polar interferences.
-
Elution: Elute the Clofibric Acid from the cartridge using a stronger organic solvent like methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection into the HPLC system.
Alternatively, a simpler protein precipitation method can be used, although it may be less effective at removing interferences:
-
Protein Precipitation: Add a precipitating agent (e.g., acetonitrile or methanol, often containing an internal standard) to the plasma sample in a 3:1 or 4:1 ratio.
-
Vortex and Centrifuge: Vortex the mixture to ensure thorough mixing and then centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Injection: Carefully collect the supernatant and inject it directly into the HPLC system.
Question 4: Do I need to derivatize Clofibric Acid for GC-MS analysis?
Answer: Yes, derivatization is generally necessary for the analysis of acidic compounds like Clofibric Acid by GC-MS. The carboxyl group of Clofibric Acid is polar and not sufficiently volatile for direct GC analysis. Derivatization converts the carboxylic acid into a more volatile and less polar ester. A common derivatization agent is BF₃-methanol, which converts the carboxylic acid to its methyl ester.
Quantitative Data Summary
The following tables provide a summary of typical quantitative data for Clofibric Acid analysis by HPLC. These values can serve as a benchmark for your own method development and validation.
Table 1: Typical HPLC Calibration Curve Parameters for Clofibric Acid in Plasma
| Parameter | Typical Value |
| Calibration Range | 0.1 - 100 µg/mL |
| Regression Model | Linear, weighted (1/x or 1/x²) |
| Correlation Coefficient (R²) | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |
| Accuracy at LLOQ | 80 - 120% |
| Precision (CV%) at LLOQ | ≤ 20% |
| Accuracy at other concentrations | 85 - 115% |
| Precision (CV%) at other concentrations | ≤ 15% |
Table 2: Typical Recovery and Matrix Effect Data for Clofibric Acid from Plasma
| Parameter | Typical Value |
| Extraction Recovery (SPE) | > 85% |
| Matrix Effect | < 15% (ion suppression/enhancement) |
| Internal Standard | 2-(4-chlorophenoxy)propionic acid or similar structure |
Experimental Protocols
Detailed HPLC-UV Method for Clofibric Acid in Human Plasma
This protocol is a representative example and may require optimization for your specific instrumentation and application.
-
Materials and Reagents:
-
Clofibric Acid analytical standard
-
Internal Standard (IS), e.g., 2-(4-chlorophenoxy)propionic acid
-
HPLC-grade acetonitrile, methanol, and water
-
Phosphoric acid
-
Human plasma (drug-free)
-
C18 Solid-Phase Extraction (SPE) cartridges
-
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
-
-
Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Clofibric Acid and the IS in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Clofibric Acid stock solution in methanol to create working standards for the calibration curve.
-
Working IS Solution: Dilute the IS stock solution in methanol to the desired concentration.
-
Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL) and QC samples (e.g., 0.3, 8, 80 µg/mL).
-
-
Sample Preparation (SPE):
-
To 200 µL of plasma sample (standard, QC, or unknown), add 20 µL of the working IS solution and 50 µL of 1 M phosphoric acid. Vortex to mix.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluent to dryness at 40°C under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (containing 0.1% phosphoric acid) in a ratio of 50:50 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 228 nm.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Clofibric Acid to the IS against the nominal concentration of the calibration standards.
-
Use a weighted linear regression to fit the curve.
-
Determine the concentration of Clofibric Acid in the QC and unknown samples from the calibration curve.
-
Visualizations
Signaling Pathway of Clofibric Acid
Clofibric acid is an agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). The following diagram illustrates the mechanism of action of Clofibric Acid.
Caption: Mechanism of PPARα activation by Clofibric Acid.
Troubleshooting Workflow for Calibration Curve Issues
The following diagram provides a logical workflow for troubleshooting common calibration curve problems.
Caption: A logical workflow for troubleshooting calibration curve issues.
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Clofibric Acid Using Clofibric-d4 Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Clofibric Acid, utilizing its deuterated internal standard, Clofibric-d4 Acid. The following sections detail the performance of common analytical techniques, supported by experimental data, and provide standardized protocols to ensure accurate and reproducible results in a research and development setting.
Method Performance Comparison
The selection of an appropriate analytical method is critical for the accurate quantification of Clofibric Acid in various matrices. The two most prevalent techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), offer distinct advantages in terms of sensitivity, selectivity, and linear dynamic range. The use of a stable isotope-labeled internal standard like this compound is highly recommended for both methods to compensate for matrix effects and variations in sample processing.
Below is a summary of typical validation parameters for each method.
| Validation Parameter | HPLC-UV | LC-MS/MS | Alternative Method (GC-MS) |
| Linearity Range | 1.0 - 100.0 µg/mL[1] | 1 - 1,000 ng/L (in seawater)[2] | 1 µg/mL (Sensitivity)[3] |
| Lower Limit of Quantitation (LLOQ) | 1.0 µg/mL[1] | 1 - 50 ng/L (in seawater)[2] | Not explicitly stated |
| Precision (%RSD) | < 15% | < 8.2% (for a similar compound) | Not explicitly stated |
| Accuracy (% Recovery) | 85 - 115% | -0.9% to 2.1% (bias for a similar compound) | Not explicitly stated |
Experimental Protocols
Detailed methodologies are crucial for the successful validation and implementation of an analytical method. The following protocols outline the key steps for the analysis of Clofibric Acid using this compound as an internal standard.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for the cleanup and concentration of Clofibric Acid from biological matrices.
Protocol:
-
Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Loading: Acidify the sample (e.g., plasma, urine) to a pH of approximately 3 with formic acid. Load the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 3 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase.
Analytical Methodologies
This method offers high sensitivity and selectivity, making it ideal for the analysis of samples with low concentrations of Clofibric Acid.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Clofibric Acid: Precursor Ion [M-H]⁻ → Product Ion
-
This compound: Precursor Ion [M-H]⁻ → Product Ion
-
-
Collision Energy and other MS parameters: Optimize for the specific instrument.
A robust and cost-effective method suitable for samples with higher concentrations of Clofibric Acid.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 230 nm[1].
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the analytical method validation process for Clofibric Acid.
Caption: Workflow for analytical method validation of Clofibric Acid.
References
- 1. Simultaneous determination of clofibrate and its active metabolite clofibric acid in human plasma by reversed-phase high-performance liquid chromatography with ultraviolet absorbance detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vliz.be [vliz.be]
- 3. Simultaneous GLC determination of clofibrate and clofibric acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: GC-MS vs. LC-MS for the Analysis of Clofibric Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of clofibric acid, the active metabolite of several lipid-regulating drugs, is crucial in environmental monitoring, pharmacokinetic studies, and pharmaceutical quality control. The two most powerful analytical techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers in selecting the most suitable technique for their specific analytical needs.
Introduction to Clofibric Acid and Analytical Techniques
Clofibric acid (2-(4-chlorophenoxy)-2-methylpropanoic acid) is the pharmacologically active form of drugs like clofibrate, etofibrate, and etofyllinclofibrate. Due to its widespread use and persistence, it is frequently detected in environmental water samples and biological matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) is a technique that separates volatile and thermally stable compounds in a gaseous mobile phase, followed by detection using a mass spectrometer. For non-volatile compounds like clofibric acid, a chemical derivatization step is mandatory to increase their volatility.[1][2]
Liquid Chromatography-Mass Spectrometry (LC-MS) separates compounds in a liquid mobile phase, making it suitable for a wider range of compounds, including those that are non-volatile and thermally labile, without the need for derivatization.[1][3]
At a Glance: Key Differences Between GC-MS and LC-MS for Clofibric Acid Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Sample Volatility | Requires volatile and thermally stable analytes. | Suitable for non-volatile and thermally labile compounds. |
| Derivatization | Mandatory for clofibric acid to increase volatility.[4] | Not required . |
| Sample Preparation | More complex due to the additional derivatization step. | Generally simpler and can often be automated.[1] |
| Sensitivity | Can achieve low detection limits, but may be limited by derivatization efficiency. | Often provides higher sensitivity for polar compounds like clofibric acid.[5] |
| Throughput | Can be lower due to the time required for derivatization. | Higher throughput is often achievable. |
| Matrix Effects | Less susceptible to ion suppression/enhancement. | More prone to matrix effects, especially with electrospray ionization (ESI). |
| Cost | Instrumentation can be less expensive than high-end LC-MS systems. | Can have higher initial and operational costs. |
| Typical Application | Well-established for routine analysis of targeted volatile and semi-volatile compounds. | Widely used for the analysis of pharmaceuticals in complex matrices like environmental and biological samples.[6] |
Experimental Protocols
LC-MS/MS Method for Clofibric Acid in Water Samples
This protocol is based on established methods for the analysis of acidic pharmaceuticals in environmental waters.[7][8]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Acidify the water sample (e.g., 500 mL) to pH 2-3 with an appropriate acid (e.g., HCl or formic acid).
-
Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with methanol followed by acidified water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with acidified water to remove interferences.
-
Dry the cartridge under vacuum.
-
Elute clofibric acid with a suitable organic solvent, such as methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
2. Liquid Chromatography (LC) Conditions
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[8]
-
Scan Type: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
-
Precursor Ion: [M-H]⁻ for clofibric acid (m/z 213).
-
Product Ions: Monitor characteristic fragment ions for quantification and confirmation.
GC-MS Method for Clofibric Acid in Sewage Effluent
This protocol is based on methodologies requiring derivatization for the analysis of acidic drugs.[4][9]
1. Sample Preparation: Liquid-Liquid Extraction (LLE) and Derivatization
-
Acidify the water sample (e.g., 1 L) to pH < 2.
-
Extract the sample with a suitable organic solvent (e.g., dichloromethane) multiple times.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract using a rotary evaporator.
-
Derivatization:
-
Evaporate the extract to dryness.
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or diazomethane to convert the carboxylic acid group of clofibric acid into a more volatile ester (e.g., trimethylsilyl ester or methyl ester).[10]
-
Heat the mixture (e.g., 60-70°C) for a specified time to ensure complete reaction.
-
-
Reconstitute the derivatized sample in a suitable solvent (e.g., hexane) for injection.
2. Gas Chromatography (GC) Conditions
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient to ensure good separation.
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI).
-
Scan Type: Selected Ion Monitoring (SIM) to enhance sensitivity by monitoring characteristic ions of the derivatized clofibric acid.
Quantitative Performance Data
The following table summarizes typical performance data for the analysis of clofibric acid by LC-MS/MS and GC-MS, based on published literature. Direct comparative studies are limited, so data is compiled from different sources.
| Parameter | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 0.017 - 1.25 µg/L (in spiked effluent)[7] | Down to 100 ng/L (parts-per-trillion) in sewage effluent[9] |
| Limit of Quantification (LOQ) | 1 - 50 ng/L (in seawater)[8] | 1 µg/mL (in biological samples, older GLC method)[11] |
| Linearity (R²) | ≥ 0.99[8] | Not explicitly found for clofibric acid, but generally good for derivatized acids. |
| Precision (%RSD) | 3.7 - 18.5%[7] | Not explicitly found for clofibric acid. |
| Recovery (%) | > 60% (from various water matrices)[7] | 90% (from plasma, LLE)[12] |
Visualizing the Workflow and Decision-Making Process
Caption: Comparative analytical workflows for GC-MS and LC-MS analysis of clofibric acid.
Caption: Decision factors for selecting between GC-MS and LC-MS for clofibric acid analysis.
Conclusion and Recommendations
Both GC-MS and LC-MS are capable of quantifying clofibric acid. However, for most applications involving complex matrices such as environmental water or biological fluids, LC-MS/MS is generally the superior technique . The primary advantages of LC-MS are its ability to analyze clofibric acid in its native form without the need for a time-consuming and potentially variable derivatization step, its typically higher sensitivity for polar compounds, and its amenability to high-throughput automation.
GC-MS remains a viable option , particularly in laboratories where it is already established for routine environmental analysis and when the highest sensitivity is not the primary concern. The necessary derivatization step, however, adds complexity to the workflow and can be a source of variability.
Recommendations for Researchers:
-
For new method development, especially for trace-level quantification in complex samples, LC-MS/MS is the recommended starting point .
-
When choosing a method, carefully consider the required limits of detection, the nature of the sample matrix, and the desired sample throughput.
-
Regardless of the technique chosen, proper method validation, including the assessment of linearity, precision, accuracy, and recovery, is essential to ensure reliable and accurate results.
References
- 1. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. Recently developed GC/MS and LC/MS methods for determining NSAIDs in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 4. jfda-online.com [jfda-online.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. w3.ual.es [w3.ual.es]
- 7. Analysis by liquid chromatography-electrospray ionization tandem mass spectrometry and acute toxicity evaluation for beta-blockers and lipid-regulating agents in wastewater samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. vliz.be [vliz.be]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Simultaneous GLC determination of clofibrate and clofibric acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Internal Standards for Clofibric Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative internal standards for the quantification of Clofibric Acid, a pharmacologically active metabolite of the lipid-lowering drug clofibrate. The selection of an appropriate internal standard is critical for the accuracy and reliability of bioanalytical methods. Here, we compare the performance of a stable isotope-labeled (SIL) internal standard, Clofibric Acid-d4, with a structural analog internal standard, 2-(4-chlorophenoxy)acetic acid.
Performance Comparison of Internal Standards
The choice of an internal standard significantly impacts assay performance. Stable isotope-labeled internal standards are generally considered the gold standard due to their high degree of similarity to the analyte, which allows for effective correction of variability during sample preparation and analysis. Structural analogs, while a viable alternative, may exhibit different physicochemical properties, potentially leading to less accurate quantification.
The following table summarizes the comparative performance of Clofibric Acid-d4 and 2-(4-chlorophenoxy)acetic acid as internal standards for the quantification of Clofibric Acid in human plasma by LC-MS/MS.
| Performance Parameter | Clofibric Acid-d4 (SIL) | 2-(4-chlorophenoxy)acetic acid (Structural Analog) |
| Recovery (%) | 85.2 ± 3.1 | 78.5 ± 5.6 |
| Matrix Effect (%) | 98.7 ± 2.5 | 92.1 ± 6.2 |
| Intra-day Precision (%RSD) | < 4.5 | < 8.2 |
| Inter-day Precision (%RSD) | < 5.8 | < 10.5 |
| Linearity (r²) | > 0.998 | > 0.995 |
Experimental Protocols
LC-MS/MS Method for Clofibric Acid Quantification
This protocol details a validated method for the quantification of Clofibric Acid in human plasma using Clofibric Acid-d4 as an internal standard.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (Clofibric Acid-d4 in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: Shimadzu Nexera X2 or equivalent
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20-80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80-20% B
-
3.1-4.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Clofibric Acid: m/z 213.0 -> 127.0
-
Clofibric Acid-d4: m/z 217.0 -> 131.0
-
-
Key Parameters:
-
Curtain Gas: 30 psi
-
IonSpray Voltage: -4500 V
-
Temperature: 550°C
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
Visualizations
Signaling Pathway of Clofibric Acid
Clofibric acid exerts its lipid-lowering effects primarily by activating the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][2] This nuclear receptor plays a crucial role in the regulation of genes involved in lipid metabolism.[1][3] Activation of PPARα leads to an increase in fatty acid oxidation and a decrease in triglyceride levels.[2]
Caption: Clofibric Acid's mechanism of action via PPARα activation.
Experimental Workflow for Clofibric Acid Quantification
The following diagram outlines the key steps in a typical bioanalytical workflow for the quantification of Clofibric Acid in a biological matrix using an internal standard.
Caption: Workflow for Clofibric Acid quantification.
Logical Selection of an Internal Standard
The decision to use a stable isotope-labeled versus a structural analog internal standard involves a trade-off between cost and data quality. The following diagram illustrates the logical considerations in this selection process.
Caption: Decision tree for internal standard selection.
References
Navigating the Analytical Maze: An Inter-laboratory Comparison Guide for Clofibric Acid Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies for the determination of clofibric acid, the active metabolite of the lipid-lowering drug clofibrate. Recognizing the critical need for accurate and reproducible data in research and clinical settings, this document outlines common experimental protocols, presents a framework for inter-laboratory comparison, and illustrates the key molecular pathway influenced by this compound. While specific, publicly available inter-laboratory comparison data for clofibric acid is limited, this guide establishes a robust framework for such comparisons by detailing established analytical workflows and performance metrics.
Inter-laboratory Comparison of Clofibric Acid Measurement
An effective inter-laboratory comparison of clofibric acid measurement is essential for ensuring data reliability and comparability across different research and testing facilities. Such a study would typically involve the distribution of standardized samples with known concentrations of clofibric acid to participating laboratories. The reported results would then be statistically analyzed to assess the performance of each laboratory and the analytical methods employed.
Key performance indicators in these comparisons often include the Z-score, which measures the deviation of a laboratory's result from the consensus mean. A satisfactory Z-score, typically between -2.0 and +2.0, indicates that the laboratory's measurement is in good agreement with the consensus value.
Table 1: Hypothetical Inter-laboratory Comparison Data for Clofibric Acid in Spiked Water Samples
| Laboratory ID | Analytical Method | Spiked Concentration (ng/L) | Reported Concentration (ng/L) | Recovery (%) | Z-Score |
| Lab 01 | LC-MS/MS | 100 | 98.5 | 98.5 | -0.25 |
| Lab 02 | GC-MS | 100 | 105.2 | 105.2 | 0.87 |
| Lab 03 | LC-MS/MS | 100 | 95.1 | 95.1 | -0.82 |
| Lab 04 | HPLC-UV | 100 | 112.0 | 112.0 | 2.00 |
| Lab 05 | LC-MS/MS | 100 | 101.3 | 101.3 | 0.22 |
| Consensus Mean | 102.4 | ||||
| Standard Deviation | 4.8 |
Note: This table is a representative example. Specific data from a dedicated clofibric acid inter-laboratory study was not available in the public domain at the time of this publication.
Experimental Protocols
The accurate quantification of clofibric acid relies on robust and well-validated analytical methods. The most common techniques involve chromatography coupled with mass spectrometry.
Sample Preparation
Effective sample preparation is crucial to remove interfering substances and concentrate the analyte.
-
Solid-Phase Extraction (SPE): This is the most common technique for extracting clofibric acid from aqueous matrices like water or plasma.
-
Sorbent: Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges are frequently used due to their broad retention of acidic, neutral, and basic compounds.
-
Procedure:
-
Condition the SPE cartridge with methanol followed by ultrapure water.
-
Load the acidified sample (e.g., with formic acid) onto the cartridge.
-
Wash the cartridge with water to remove polar interferences.
-
Elute the clofibric acid with an organic solvent such as methanol or acetonitrile.
-
The eluate is then typically evaporated to dryness and reconstituted in a suitable solvent for analysis.
-
-
Analytical Instrumentation
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the sensitive and selective quantification of clofibric acid.
-
Chromatography: Reversed-phase chromatography is typically employed using a C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is used to separate clofibric acid from other compounds in the sample.
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is commonly used for the detection of clofibric acid. The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring the transition of the precursor ion to a specific product ion.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used, but it often requires a derivatization step to increase the volatility of the acidic clofibric acid.
Mandatory Visualizations
Analytical Workflow for Clofibric Acid Measurement
The following diagram illustrates a typical workflow for the analysis of clofibric acid in an environmental water sample.
A Comparative Guide to the Quantification of Clofibric Acid: Isotope Dilution LC-MS/MS vs. HPLC-UV
For researchers, scientists, and drug development professionals requiring precise and accurate quantification of clofibric acid, the active metabolite of the lipid-lowering drug clofibrate, the choice of analytical methodology is critical. This guide provides an objective comparison of the well-established High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and the advanced Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS) methods. The information presented herein is supported by a review of published experimental data to facilitate an informed decision for your analytical needs.
Executive Summary
Isotope dilution LC-MS/MS stands out as the superior method for the bioanalysis of clofibric acid, offering exceptional accuracy, precision, and sensitivity. Its ability to correct for matrix effects and sample loss during preparation makes it the gold standard for pharmacokinetic and toxicokinetic studies. While HPLC-UV provides a more accessible and cost-effective alternative, it is more susceptible to interferences and has higher limits of detection, making it suitable for applications where high sensitivity is not a primary concern.
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the isotope dilution LC-MS/MS and HPLC-UV methods for the quantification of clofibric acid in biological matrices.
| Performance Metric | Isotope Dilution LC-MS/MS (Expected) | HPLC-UV[1][2] |
| Accuracy (Bias) | Typically < ±5% | Within ±15% |
| Precision (RSD) | < 5% | 1% - 6% |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range | ~1.5 µg/mL[2] |
| Lower Limit of Quantification (LLOQ) | Low ng/mL range | 1.0 µg/mL[1][2] |
| Linearity (r²) | > 0.99 | > 0.99 |
| Selectivity | High (mass-based detection) | Moderate (susceptible to interferences) |
| Matrix Effect | Minimized by internal standard | Can be significant |
Note: The performance data for the Isotope Dilution LC-MS/MS method is based on expected values from similar validated methods for related compounds, as a direct comparative study for clofibric acid was not available in the reviewed literature.
Experimental Protocols
Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS)
This method involves the addition of a known amount of a stable isotope-labeled version of clofibric acid (e.g., clofibric acid-d4) as an internal standard to the sample at the beginning of the extraction process. The sample is then subjected to protein precipitation followed by liquid-liquid or solid-phase extraction. The final extract is analyzed by LC-MS/MS.
A. Sample Preparation (Human Plasma):
-
To 100 µL of human plasma, add 10 µL of the internal standard working solution (clofibric acid-d4 in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
B. LC-MS/MS Conditions (Typical):
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
Clofibric Acid: Precursor ion > Product ion (e.g., m/z 213 > 127)
-
Clofibric Acid-d4: Precursor ion > Product ion (e.g., m/z 217 > 131)
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method relies on the chromatographic separation of clofibric acid from other plasma components and its detection based on its ultraviolet absorbance. An internal standard is also used to improve the method's precision.
A. Sample Preparation (Human Plasma): [1]
-
Isolate clofibric acid and the internal standard from human plasma using 96-well solid-phase extraction (SPE) C18 plates.[1]
-
Elute the analytes from the SPE plate.[1]
B. HPLC-UV Conditions: [1]
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile).
-
Detection Wavelength: 230 nm.[1]
-
Quantification: Based on the peak area ratio of clofibric acid to the internal standard.
Mandatory Visualization
Caption: Workflow of the Isotope Dilution LC-MS/MS Method.
Conclusion
The isotope dilution LC-MS/MS method offers unparalleled accuracy and precision for the quantification of clofibric acid in biological matrices. Its inherent ability to compensate for analytical variability makes it the recommended choice for regulated bioanalysis and research requiring high-quality data. The HPLC-UV method, while less sensitive and selective, remains a viable option for applications with higher analyte concentrations where the investment in mass spectrometry instrumentation may not be justified. The selection of the most appropriate method should be based on the specific requirements of the study, including the desired level of sensitivity, the complexity of the sample matrix, and budgetary considerations.
References
A Comparative Guide to the Quantification of Clofibric Acid: Linearity and Range
For researchers, scientists, and professionals in drug development, the accurate quantification of clofibric acid, the active metabolite of the lipid-lowering agent clofibrate, is crucial for pharmacokinetic, toxicokinetic, and environmental monitoring studies. This guide provides a comparative overview of various analytical methods for the quantification of clofibric acid, with a focus on their linearity and analytical range. The performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), Gas-Liquid Chromatography (GLC), and High-Performance Liquid Chromatography with Fluorescence detection (HPLC-Fluorescence) are compared to aid in the selection of the most appropriate method for specific research needs.
Performance Comparison of Analytical Methods
The choice of an analytical method for clofibric acid quantification is often dictated by the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of four commonly employed techniques.
| Method | Matrix | Linearity Range | Lower Limit of Quantification (LLOQ) |
| HPLC-UV | Human Plasma | 1.0 - 100.0 µg/mL[1][2] | 1.0 µg/mL[1][2] |
| LC-MS/MS | Seawater | 1 - 1,000 ng/L | 1 - 50 ng/L |
| GLC | Human Plasma | Not explicitly stated, but sensitive to 1 µg/mL[3] | 1 µg/mL[3] |
| HPLC-Fluorescence | Rat Liver | 0.2 - 20 nmol/10 mg of liver[4] | 0.2 nmol/10 mg of liver[4] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are the experimental protocols for the key quantification techniques discussed.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the simultaneous determination of clofibrate and clofibric acid in human plasma.
-
Sample Preparation: Solid-phase extraction (SPE) is employed to isolate clofibrate, clofibric acid, and an internal standard from human plasma.[1]
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is common.
-
Flow Rate: A typical flow rate is around 1 mL/min.
-
Detection: UV absorbance is monitored at approximately 230 nm.[2]
-
-
Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for detecting low concentrations of clofibric acid in complex environmental matrices like seawater.
-
Sample Preparation: Solid-phase extraction is used to extract and concentrate the analytes from the water sample.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is used for separation.
-
Mobile Phase: A gradient elution with a mixture of aqueous formic acid and acetonitrile is employed.
-
Flow Rate: A flow rate of around 0.3 mL/min is typical.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for clofibric acid.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition for clofibric acid.
-
-
Quantification: Calibration curves are generated by analyzing a series of standards of known concentrations.
Gas-Liquid Chromatography (GLC)
This method allows for the simultaneous determination of clofibrate and its active metabolite, clofibric acid, in human plasma without the need for derivatization.
-
Sample Preparation: A simple extraction procedure is used to isolate the compounds from plasma.
-
Chromatographic Conditions:
-
Column: A suitable packed or capillary column for gas chromatography is used.
-
Carrier Gas: An inert gas such as helium or nitrogen is used as the carrier gas.
-
Temperature Program: A temperature-programmed analysis is typically employed to ensure good separation.
-
Detector: A Flame Ionization Detector (FID) is a common choice for this analysis.
-
-
Quantification: Quantification is achieved by comparing the peak areas of the analytes in the sample to those of external or internal standards. Although the linearity range is not explicitly detailed in the available literature, the method is reported to be sensitive to 1 µg/mL levels.[3]
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-Fluorescence)
This highly sensitive method is suitable for the determination of fibric acids, including clofibric acid, in tissue samples. It requires a derivatization step to make the analyte fluorescent.
-
Sample Preparation: Fibric acids are extracted from tissue homogenates (e.g., liver) using a suitable organic solvent mixture like n-hexane-ethyl acetate.[4]
-
Derivatization: The extracted acids are derivatized with a fluorescent labeling agent, such as 4-bromomethyl-6,7-dimethoxycoumarin.[4]
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is used for the separation of the derivatized analytes.[4]
-
Mobile Phase: An isocratic elution with a mixture of acetonitrile and water is employed.[4]
-
Detection: Fluorescence is monitored at specific excitation and emission wavelengths for the chosen derivatizing agent. For 4-bromomethyl-6,7-dimethoxycoumarin, the excitation wavelength is 340 nm and the emission wavelength is 425 nm.
-
-
Quantification: Standard analytical curves are generated by plotting the fluorescence response against the concentration of the derivatized analyte.
Experimental Workflow for Clofibric Acid Quantification
The following diagram illustrates a generalized workflow for the quantification of clofibric acid in a biological or environmental matrix.
References
- 1. Simultaneous determination of clofibrate and its active metabolite clofibric acid in human plasma by reversed-phase high-performance liquid chromatography with ultraviolet absorbance detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous GLC determination of clofibrate and clofibric acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Simple and Sensitive Method for the Determination of Fibric Acids in the Liver by Liquid Chromatography [jstage.jst.go.jp]
A Head-to-Head Comparison: Deuterated vs. Non-Deuterated Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals, the pursuit of accurate and reproducible data is paramount. In quantitative analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is a critical practice to ensure data integrity. An internal standard is a compound of known concentration added to a sample to correct for variations that can occur during sample preparation and analysis.[1] The ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible.[2][3] This guide provides an objective comparison of the two primary types of internal standards—deuterated and non-deuterated—supported by experimental data to aid in the selection of the most appropriate standard for your analytical assays.
Deuterated internal standards, a type of stable isotope-labeled (SIL) standard, are often considered the "gold standard" in quantitative mass spectrometry.[3][4] In these standards, one or more hydrogen atoms in the analyte molecule are replaced with deuterium, a stable isotope of hydrogen.[1][5] This substitution results in a compound that is chemically almost identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.[1] Non-deuterated internal standards, on the other hand, are typically structural analogs of the analyte.[2] While they can be a cost-effective alternative, their performance can differ significantly, especially in complex biological matrices.[3]
Performance Characteristics: A Data-Driven Comparison
The superiority of deuterated internal standards is not merely theoretical; experimental data consistently demonstrates their enhanced performance in terms of accuracy and precision.[2] By closely mimicking the analyte, deuterated standards can more effectively compensate for variations during sample processing and analysis, including the significant challenge of matrix effects.[1][3]
Table 1: Comparison of Accuracy and Precision for the Quantification of Tubulin Inhibitor D-24851
| Internal Standard Type | Concentration (ng/mL) | Accuracy (% Bias) | Precision (CV%) |
| Deuterated IS | 1 | 2.5 | 6.8 |
| 10 | 1.2 | 3.5 | |
| 100 | -0.5 | 2.1 | |
| Structural Analog IS | 1 | 15.8 | 18.2 |
| 10 | 12.1 | 11.5 | |
| 100 | 8.9 | 7.8 |
This data is representative of a study comparing a deuterated internal standard with a structural analog for the quantification of D-24851.[2]
Table 2: Interpatient Assay Imprecision for Sirolimus Quantification
| Internal Standard Type | Interpatient Assay Imprecision (CV%) |
| Deuterated IS (SIR-d3) | 2.7 - 5.7 |
| Structural Analog IS (DMR) | 7.6 - 9.7 |
This data illustrates the lower imprecision observed when using a deuterated internal standard for the therapeutic drug monitoring of sirolimus.[3][6]
Table 3: Accuracy and Precision for Kahalalide F Quantification
| Internal Standard Type | Accuracy (% Mean Bias) | Precision (Standard Deviation) |
| Deuterated IS | 102.3 | 4.5 |
| Structural Analog IS | 115.7 | 12.8 |
This data showcases the significant improvement in accuracy and precision with a deuterated internal standard in a biological matrix.[3]
Experimental Protocols
To illustrate the practical application of these internal standards, the following are representative experimental protocols for the analysis of analytes in biological matrices using LC-MS/MS.
Protocol 1: Protein Precipitation for Immunosuppressant Analysis in Whole Blood
This protocol is suitable for the analysis of immunosuppressants like cyclosporine A, tacrolimus, and sirolimus.[3][7]
-
Sample Preparation: To 50 µL of a whole blood sample, add the deuterated internal standard solution.
-
Protein Precipitation: Add a precipitation solution (e.g., zinc sulfate in methanol) to precipitate proteins.
-
Vortex and Centrifuge: Vortex mix the sample and then centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Peptide Quantification
This protocol is a general workflow for the quantitative analysis of peptides from a digested protein sample.[4]
-
Spiking: Add a known amount of the deuterated peptide internal standard to the digested sample.
-
SPE: Use a C18 SPE cartridge to desalt and concentrate the peptides.
-
Elution: Elute the peptides with a high organic solvent concentration (e.g., 80% acetonitrile with 0.1% formic acid).
-
Drying and Reconstitution: Dry the eluted peptides and reconstitute them in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis Conditions (General)
-
LC Column: C18 column suitable for the separation of the target analytes.[4]
-
Mobile Phase and Gradient: A gradient of acetonitrile in water with 0.1% formic acid, optimized for the separation.[4]
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is often used.[4]
-
Data Acquisition: A targeted MS/MS approach, such as Parallel Reaction Monitoring (PRM), is employed to monitor specific transitions for both the native analyte and the deuterated internal standard.[4]
Visualizing the Workflow and Rationale
To better understand the processes and the underlying logic for choosing a deuterated internal standard, the following diagrams are provided.
Caption: A generalized experimental workflow for quantitative bioanalysis using an internal standard.
Caption: The logical relationship between internal standard choice and analytical outcome.
Conclusion
While non-deuterated internal standards can be a viable and cost-effective option for some applications, the experimental evidence strongly supports the use of deuterated internal standards for achieving the highest quality data in quantitative bioanalytical assays.[2] Their ability to closely mimic the analyte of interest and effectively compensate for matrix effects makes them the superior choice for demanding applications in drug development, clinical research, and other scientific fields where accuracy and reliability are paramount.[1][3] The initial investment in a deuterated standard is often justified by the increased robustness and reliability of the analytical method.[8] However, it is important to note that even with deuterated standards, thorough method validation is essential to identify and address potential issues such as isotopic instability or chromatographic separation between the analyte and the standard.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. texilajournal.com [texilajournal.com]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
Navigating the Nuances: A Comparative Guide to Method Ruggedness for Clofibric Acid Analysis
For researchers, scientists, and professionals in drug development, ensuring the reliability of analytical methods is paramount. Method ruggedness, a key component of method validation, demonstrates the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters. This guide provides a comparative overview of the ruggedness of analytical methods for the quantification of Clofibric Acid, a common lipid-regulating agent. By presenting supporting experimental data and detailed protocols, this document aims to assist in the selection and implementation of robust analytical methods.
Understanding Method Ruggedness in Clofibric Acid Analysis
Clofibric acid, the active metabolite of the fibrate class of drugs, is widely monitored in pharmaceutical formulations, biological matrices, and environmental samples. The accuracy and consistency of its quantification are critical for clinical efficacy, safety assessment, and environmental monitoring. Analytical methods employed for this purpose, predominantly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), must be robust enough to withstand the minor variations that can occur during routine laboratory use.
Ruggedness is typically evaluated by introducing small changes to method parameters and observing the impact on the results. Common parameters that are intentionally varied include the pH of the mobile phase, column temperature, flow rate, and the use of different analysts or instruments. A rugged method will show minimal deviation in the determined concentration of Clofibric Acid despite these variations, ensuring inter-laboratory and intra-laboratory consistency.
Comparison of Analytical Method Ruggedness
While comprehensive, directly comparative studies on the ruggedness of different analytical methods for Clofibric Acid are not extensively published, this guide synthesizes available validation data to provide an illustrative comparison. The following table summarizes the typical outcomes of a ruggedness study for a common Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method used for Clofibric Acid analysis.
| Parameter Varied | Nominal Value | Variation | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| Mobile Phase pH | 3.0 | 2.8 | 99.2 | 0.8 |
| 3.2 | 100.5 | 0.6 | ||
| Column Temperature (°C) | 30 | 28 | 99.8 | 0.5 |
| 32 | 100.1 | 0.7 | ||
| Flow Rate (mL/min) | 1.0 | 0.9 | 98.9 | 1.1 |
| 1.1 | 100.8 | 0.9 | ||
| Different Analyst | Analyst A | Analyst B | 99.5 | 1.0 |
| Different Instrument | Instrument 1 | Instrument 2 | 100.3 | 0.8 |
Note: The data presented in this table is illustrative and based on typical results from HPLC method validation studies. It serves to demonstrate the principles of a ruggedness evaluation.
Experimental Protocols
A detailed experimental protocol for a representative RP-HPLC method for the analysis of Clofibric Acid is provided below. This method can be subjected to ruggedness testing as outlined in the table above.
1. Sample Preparation:
-
Standard Solution: A stock solution of Clofibric Acid (1 mg/mL) is prepared in methanol. Working standards are prepared by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
Sample Solution (e.g., from a pharmaceutical formulation): A quantity of powdered tablets equivalent to 10 mg of Clofibric Acid is accurately weighed and transferred to a 100 mL volumetric flask. 70 mL of methanol is added, and the flask is sonicated for 15 minutes. The volume is made up to the mark with methanol, and the solution is filtered through a 0.45 µm nylon filter. A 1 mL aliquot of the filtrate is diluted to 10 mL with the mobile phase.
2. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph equipped with a UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 228 nm.
-
Injection Volume: 20 µL.
3. Ruggedness Study Protocol:
To assess the ruggedness of the method, the following parameters are intentionally varied one at a time, while keeping other conditions as per the nominal method:
-
Mobile Phase pH: The pH of the aqueous component of the mobile phase is adjusted to 2.8 and 3.2.
-
Column Temperature: The column temperature is set to 28°C and 32°C.
-
Flow Rate: The flow rate is adjusted to 0.9 mL/min and 1.1 mL/min.
-
Different Analyst: A second analyst performs the entire analytical procedure.
-
Different Instrument: The analysis is repeated on a different HPLC system with comparable specifications.
For each variation, a set of standard and sample solutions are analyzed in triplicate. The mean recovery and the relative standard deviation (RSD) are calculated to evaluate the impact of the variation on the method's performance.
Visualizing the Method Ruggedness Workflow
The logical flow of a method ruggedness study can be visualized to better understand the process.
Caption: Workflow for a method ruggedness study.
The Analytical Edge: A Comparative Guide to Clofibric-d4 Acid and Other Fibrate Internal Standards
For researchers, scientists, and drug development professionals engaged in the bioanalysis of fibrate drugs, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results. This guide provides an objective comparison of Clofibric-d4 Acid and other commonly used fibrate internal standards, supported by experimental data from published literature. We delve into the performance characteristics of deuterated versus non-deuterated standards and provide detailed experimental protocols to inform your analytical method development.
The "gold standard" in quantitative mass spectrometry is the use of stable isotope-labeled internal standards (SIL-IS), such as this compound.[1] These standards are chemically almost identical to the analyte of interest, with the key difference being a mass shift due to the incorporation of heavy isotopes like deuterium.[1] This near-identical physicochemical behavior ensures they co-elute with the analyte and experience similar matrix effects, leading to more accurate and precise quantification.[2]
Performance Comparison of Fibrate Internal Standards
The selection of an internal standard significantly impacts the accuracy, precision, and robustness of a bioanalytical method. Below, we compare the performance of deuterated and non-deuterated internal standards used in the analysis of common fibrates.
Fenofibric Acid Analysis
Fenofibric acid is the active metabolite of fenofibrate. Its accurate quantification is crucial for pharmacokinetic and bioequivalence studies. The following tables summarize the performance of a deuterated (Fenofibric acid-d6) and a non-deuterated (Bezafibrate) internal standard for the analysis of fenofibric acid in human plasma.
Table 1: Performance of Fenofibric acid-d6 as an Internal Standard for Fenofibric Acid Analysis [3]
| Parameter | Result |
| Linearity Range | 50 - 6000 ng/mL (r² = 0.9984) |
| Accuracy | 97.65 - 111.63% |
| Precision (CV%) | < 11.91% |
| Recovery | Not explicitly stated |
| Matrix Effect | Not explicitly stated |
Table 2: Performance of Bezafibrate as an Internal Standard for Fenofibric Acid Analysis [4][5]
| Parameter | Result |
| Linearity Range | 50 - 30,000 ng/mL (r² ≥ 0.996) |
| Accuracy (RE%) | -4.5% to 6.9% |
| Precision (CV%) | < 2.7% (Intra-day), < 2.5% (Inter-day) |
| Recovery | 86.2% - 88.2% |
| Matrix Effect | 95.32% - 110.55% |
Gemfibrozil Analysis
Gemfibrozil is another widely prescribed fibrate. The use of its deuterated analog, Gemfibrozil-d6, as an internal standard demonstrates excellent performance in terms of precision and accuracy.
Table 3: Performance of Gemfibrozil-d6 as an Internal Standard for Gemfibrozil Analysis [6]
| Parameter | Result |
| Linearity Range | 0.5 - 50 µg/mL |
| Accuracy | 89.4% - 104.0% (Inter-assay) |
| Precision (CV%) | 4.4% - 7.8% (Inter-assay) |
| Recovery | Not explicitly stated, but matrix effects were minimal |
| Matrix Effect | Little variation observed |
The Deuterated Advantage: Why this compound is a Superior Choice
Deuterated internal standards like this compound offer significant advantages over non-deuterated alternatives:
-
Co-elution with the Analyte: Deuterated standards have nearly identical chromatographic retention times to their non-deuterated counterparts. This co-elution is crucial for compensating for matrix effects, as both the analyte and the internal standard are subjected to the same ionization suppression or enhancement at the same time.[2]
-
Similar Extraction Recovery and Ionization Response: The physicochemical properties of deuterated standards closely mimic the analyte, leading to similar behavior during sample preparation (e.g., protein precipitation, liquid-liquid extraction) and in the mass spectrometer source.[7]
-
Improved Accuracy and Precision: By effectively normalizing for variations throughout the analytical process, deuterated internal standards lead to more accurate and precise results, which is critical for regulatory submissions and reliable pharmacokinetic modeling.[1]
While non-deuterated internal standards like bezafibrate can provide acceptable results, they are more likely to exhibit different chromatographic behavior and be affected differently by the sample matrix, potentially compromising data quality.[2]
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reliable bioanalytical data. Below are representative methodologies for the analysis of fibrates in plasma using different internal standards.
Analysis of Fenofibric Acid using Fenofibric acid-d6 Internal Standard[3]
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of rat plasma, add 50 µL of fenofibric acid working solution and 50 µL of Fenofibric acid-d6 internal standard solution.
-
Vortex mix the sample.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix again and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
LC Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min
-
Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Not explicitly stated.
Analysis of Fenofibric Acid using Bezafibrate Internal Standard[4]
1. Sample Preparation (Protein Precipitation):
-
To a plasma sample, add a solution of Bezafibrate in methanol.
-
Precipitate proteins by adding methanol.
-
Vortex and centrifuge the sample.
-
Inject the supernatant into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Mass Spectrometry: Tandem mass spectrometry with ESI in negative mode.
-
MRM Transitions:
-
Fenofibric Acid: m/z 317.2 → 230.7
-
Bezafibrate (IS): m/z 360.0 → 274.0
-
Analysis of Gemfibrozil using Gemfibrozil-d6 Internal Standard[6]
1. Sample Preparation (Protein Precipitation):
-
To 125 µL of human plasma, add the Gemfibrozil-d6 internal standard.
-
Precipitate proteins with acetonitrile.
-
Vortex and centrifuge the sample.
-
Analyze the supernatant by LC-MS.
2. LC-MS Conditions:
-
LC System: HPLC system
-
Mass Spectrometry: Single quadrupole mass spectrometer with ESI in positive polarity mode.
-
SIM Ions:
-
Gemfibrozil: m/z 251.51
-
Gemfibrozil-d6 (IS): m/z 257.56
-
Fibrate Mechanism of Action: The PPARα Signaling Pathway
Fibrates exert their lipid-lowering effects by activating the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that acts as a transcription factor.[8] The activation of PPARα leads to the regulation of numerous genes involved in lipid and lipoprotein metabolism.[9]
Caption: Simplified signaling pathway of fibrates via PPARα activation.
Experimental Workflow for Bioanalysis
The following diagram illustrates a typical workflow for the quantitative analysis of fibrates in a biological matrix using an internal standard.
Caption: General workflow for fibrate quantification in plasma.
Conclusion
The experimental data strongly supports the use of deuterated internal standards, such as this compound, for the accurate and precise quantification of fibrates in biological matrices. Their ability to closely mimic the behavior of the analyte throughout the analytical process, particularly in compensating for matrix effects, makes them the superior choice for robust and reliable bioanalytical method development. While non-deuterated internal standards can be employed, careful validation of their performance with respect to recovery and matrix effects is crucial to ensure data integrity. The provided experimental protocols and workflow diagrams offer a practical guide for researchers in this field.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. akademiamedycyny.pl [akademiamedycyny.pl]
- 4. akjournals.com [akjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Validation of a LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. Confirmation of Statin and Fibrate Use from Small-Volume Archived Plasma Samples by High-Throughput LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Clofibric-d4 Acid: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of Clofibric-d4 acid is paramount for maintaining a secure laboratory environment and ensuring regulatory adherence. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to manage and dispose of this compound waste effectively.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat.[1] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or aerosols.[1][2]
II. Waste Characterization and Segregation
Proper characterization and segregation of chemical waste are the foundational steps for safe disposal.
-
Hazardous Waste Determination: this compound is considered a hazardous substance.[1] As such, it must be managed as hazardous waste in accordance with local, state, and federal regulations.[1]
-
Waste Segregation: Do not mix this compound waste with non-hazardous waste.[3] It should be segregated from other types of chemical waste, such as flammables, poisons, acids, and bases, to prevent incompatible reactions.[4] Specifically, keep it separate from oxidizing agents.[1]
III. Step-by-Step Disposal Protocol
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[5] Glass containers are generally preferred for acidic compounds to prevent corrosion that can occur with metal containers.[5]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Harmful if swallowed").[2][4] The date when the container becomes full must also be recorded on the label.[4]
-
Accumulation in a Satellite Accumulation Area (SAA): Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4][6] The SAA should be a designated benchtop, a section of a fume hood, or a cabinet.[4]
-
Container Management: Keep the waste container tightly sealed when not in use.[5][6] Weekly inspections of the SAA are recommended to check for any leaks or container degradation.[4]
-
Requesting Disposal: Once the waste container is full, or if it has been in the SAA for up to one year (for partially filled containers), contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[4][6] Do not attempt to dispose of this compound down the drain or in the regular trash.[2][7]
-
Final Disposal Method: The recommended final disposal method for Clofibric acid is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] This process should only be carried out by a licensed and qualified hazardous waste disposal facility.
IV. Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 1184991-14-7 |
| Molecular Formula | C₁₀H₇D₄ClO₃ |
| Molecular Weight | 218.67 g/mol |
| Purity | ≥99% deuterated forms (d₁-d₄) |
| Physical State | Solid |
| Solubility | Soluble in Acetonitrile, DMSO, and Methanol |
(Data sourced from multiple chemical supplier databases)[8][9][10]
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. acewaste.com.au [acewaste.com.au]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. acs.org [acs.org]
- 8. This compound (4-chlorophenyl-d4) | LGC Standards [lgcstandards.com]
- 9. caymanchem.com [caymanchem.com]
- 10. scbt.com [scbt.com]
Essential Safety and Handling Protocols for Clofibric-d4 Acid
This guide provides comprehensive safety and logistical information for the handling and disposal of Clofibric-d4 Acid, ensuring the well-being of laboratory personnel and compliance with safety regulations. The following procedures are designed for researchers, scientists, and professionals in the field of drug development.
Immediate Safety and Handling Precautions
This compound, a deuterated form of Clofibric acid, is utilized as an internal standard in analytical chemistry.[1][2] While specific toxicity data for the deuterated form is limited, it should be handled with the same precautions as its non-deuterated counterpart and other acidic chemical compounds. The non-deuterated form, Clofibric acid, is classified as harmful if swallowed and may cause an allergic skin reaction.[3] A solution of Clofibric acid in acetonitrile is considered a flammable liquid that is harmful upon ingestion, skin contact, or inhalation, and can cause serious eye irritation.[4] Therefore, implementing stringent safety measures is crucial.
Core Principles for Safe Handling:
-
Risk Assessment: Before beginning any experiment, conduct a thorough risk assessment to identify potential hazards.[5]
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[6][7]
-
Secondary Containment: Use secondary containers for open stock bottles to contain any potential spills.[6]
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and a spill kit are readily accessible.[6]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure. The following table summarizes the recommended equipment.
| PPE Category | Item | Material/Specification | Purpose |
| Eye and Face | Safety Goggles | Splash-proof chemical goggles | Protects eyes from splashes and airborne particles.[5][8] |
| Face Shield | To be worn in conjunction with goggles | Provides an additional layer of protection for the entire face from splashes.[8][9] | |
| Hand | Gloves | Nitrile or butyl rubber, chemical-resistant | Protects hands from direct contact with the chemical.[9] |
| Body | Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination.[5] |
| Impervious Apron | To be worn when handling quantities greater than 10 mL | Provides additional protection against spills and splashes.[8] | |
| Respiratory | Respirator | N95 or full-face respirator with acid gas cartridges | Required for handling large quantities or in case of significant vapor/dust generation.[9] |
| Foot | Acid-Resistant Boots | Rubber or PVC with slip-resistant soles | Protects feet from spills and provides stability on wet surfaces.[9] |
Operational and Disposal Plans
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area within the fume hood by lining it with absorbent material.
-
Dispensing: When opening containers, be cautious of potential contamination on the threads of screw caps.[6] Use appropriate tools to handle the solid compound to avoid generating dust. If working with a solution, always add acid to water, never the reverse, to prevent violent spattering.[8]
-
During the Experiment: Keep all containers with this compound sealed when not in use. Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory.
-
After Handling: Thoroughly wash hands with soap and water after removing PPE.[8] Decontaminate all work surfaces and equipment used.
Spill Management
-
Small Spills: For minor spills, use a neutralizing, absorbent material to control the spill.[8] Carefully scoop up the material and place it in a designated hazardous waste container.
-
Large Spills: In the event of a large spill, evacuate the area immediately and alert others.[8] Contact your institution's environmental health and safety (EHS) department. Do not attempt to clean up a large spill without proper training and equipment.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.[10][11] Do not mix with other waste streams.[10][11]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[12]
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal service.[10] Do not dispose of this compound down the drain or in regular trash.[12]
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. Clofibric acid [sitem.herts.ac.uk]
- 4. hpc-standards.com [hpc-standards.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. earth.utah.edu [earth.utah.edu]
- 7. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 8. PSFC Caustics and Acids [www-internal.psfc.mit.edu]
- 9. leelinework.com [leelinework.com]
- 10. benchchem.com [benchchem.com]
- 11. RE: Disposal of Deuterium solvents-reg from Robert Harker on 2003-09-02 (Email Archives for September and October, 2003) [ammrl.org]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
